Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOOCAKREHMAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435269 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68634-03-7 | |
| Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68634-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Landscape of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a chemical compound of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document also explores its closely related and better-documented isomers, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, to provide a broader context for researchers in the field.
Core Compound: this compound
This compound is a specific regioisomer of the methyl indanone carboxylate family. While it holds potential as a building block in organic synthesis, detailed experimental data and applications for this particular isomer are not extensively reported in publicly accessible literature.
Chemical Identity:
| Property | Value | Source |
| CAS Number | 68634-03-7 | [1] |
| Molecular Formula | C11H10O3 | [1] |
| Synonym | methyl 3-oxo-1,2-dihydroindene-5-carboxylate | [1] |
Due to the scarcity of specific data for the 3-oxo isomer, the following sections will focus on its more studied counterparts to provide valuable insights into the synthesis and properties of this class of compounds.
Isomeric Landscape: A Comparative Overview
The positioning of the oxo and carboxylate groups on the indene ring system significantly influences the chemical properties and potential biological activities of these molecules. Below is a summary of the key isomers.
Table of Isomers and Their Properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
| Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | C11H10O3 | 190.19 g/mol | Investigated as a metabotropic glutamate receptor antagonist. |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 | C11H10O3 | 190.2 g/mol | A versatile intermediate in organic synthesis. |
| Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate | 29427-70-1 | C11H10O3 | 190.2 g/mol | Another regioisomer with potential synthetic applications.[2] |
Experimental Protocols: Synthesis of a Key Isomer
Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate from 1-Indanone and Dimethyl Carbonate
This method involves the carboxymethylation of 1-indanone using dimethyl carbonate and a strong base like sodium hydride.
Materials:
-
1-Indanone
-
Dimethyl carbonate
-
Sodium hydride (NaH) (60% dispersion in oil)
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EA)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Pentane or Hexane
Procedure:
-
To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl carbonate and anhydrous THF.
-
With stirring, carefully add sodium hydride to the mixture at room temperature.
-
A solution of 1-indanone in anhydrous THF is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is heated to reflux for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and cautiously poured into a mixture of 1M HCl and ice to quench the reaction and neutralize the base.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in pentane or hexane, to afford pure Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
General Synthesis Workflow:
Applications in Drug Development and Research
Derivatives of methyl oxo-dihydro-indene-carboxylates are of interest in medicinal chemistry. For instance, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate has been identified as a metabotropic glutamate receptor antagonist.[3] Such antagonists are investigated for their potential in treating neurological and psychiatric disorders, including anxiety and depression.[3]
The core structure of these compounds serves as a scaffold that can be chemically modified to develop new therapeutic agents. The ketone and ester functional groups provide reactive handles for further chemical transformations, allowing for the synthesis of a diverse library of derivatives for biological screening.
Safety and Handling
Compounds of this class, such as Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, are associated with certain hazards. The following GHS hazard statements have been reported for this isomer:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be observed when handling these chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the study of its isomers provides a valuable framework for understanding the synthesis, properties, and potential applications of this class of compounds. The versatile indanone core structure continues to be a promising scaffold for the development of novel therapeutics and functional materials. Further research into the 3-oxo isomer is warranted to fully elucidate its chemical and biological profile.
References
In-Depth Technical Guide: Chemical Properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available chemical information for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. It is important to note that detailed experimental data, including specific spectral analyses and synthesis protocols for this specific isomer, are scarce in publicly accessible scientific literature. Much of the detailed experimental information available is for the closely related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate . This guide will present the available data for the target compound and use the 1-oxo isomer for comparative and reference purposes where noted.
Core Chemical Properties
This compound is a substituted indene derivative. While specific experimental data is limited, its basic chemical properties can be calculated from its structure.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [2] |
| Purity (Commercial) | ~95% | [1] |
Note: The data in this table, apart from purity, is based on the molecular formula which is consistent for its isomers.
For reference, the more extensively studied isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No: 68634-02-6) , shares the same molecular formula and weight.
Structural Information
The core structure is a dihydro-1H-indene ring system, which is a bicyclic structure composed of a benzene ring fused to a five-membered ring. The key features of this compound are a ketone group at position 3 and a methyl carboxylate group at position 5.
Experimental Data & Protocols
Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Reference Isomer)
A common synthesis route involves the intramolecular cyclization of a precursor molecule. One described method is the Dieckmann condensation of Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.
Experimental Protocol:
-
Reactant Preparation: Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate is dissolved in an anhydrous solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Base Addition: A strong base, such as sodium hydride (NaH) in an oil suspension, is slowly added to the solution while stirring.
-
Cyclization: The reaction mixture is heated to reflux for approximately one hour, during which a thick paste may form, indicating the formation of the cyclized product.
-
Quenching: After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water.
-
Acidification and Extraction: The mixture is then acidified using a strong acid like 5 M hydrochloric acid (HCl) and the product is extracted into an organic solvent, typically ethyl acetate.
-
Purification: The combined organic phases are dried with an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is then purified using silica gel column chromatography with a gradient elution system (e.g., 0-50% ethyl acetate in pentane) to yield the pure product.[3]
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis and purification workflow for a reference isomer.
Spectral Data (Reference Isomers)
No specific spectral data for this compound was found. However, spectral data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been reported:
-
¹H-NMR (400 MHz, CDCl₃): δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[3]
-
Mass Spectrometry (GC-MS): Key fragments observed at m/z 190, 159, 131, 130.[4]
Reactivity and Stability
Detailed studies on the reactivity and stability of this compound are not available. General chemical principles suggest that the molecule possesses several reactive sites:
-
The ketone group is susceptible to nucleophilic attack and can participate in reactions such as reductions and condensations.
-
The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
-
The aromatic ring can undergo electrophilic substitution, with the existing substituents directing the position of new functional groups.
The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[5]
Applications in Drug Development and Research
There is a lack of specific information regarding the application of this compound in drug development or its interaction with biological signaling pathways.
For the reference isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate , one supplier notes its potential role as a metabotropic glutamate receptor antagonist, which could be relevant for treating neurological disorders like anxiety and depression.[6] However, this claim is not substantiated by detailed, peer-reviewed studies in the available search results.
Safety and Hazard Information
No specific Material Safety Data Sheet (MSDS) is available for the 3-oxo isomer. The hazard profile for the Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate isomer is summarized below and should be used as a precautionary reference.
Table 2: GHS Hazard Statements for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
| Hazard Code | Statement | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral [Warning] |
| H315 | Causes skin irritation | Skin corrosion/irritation [Warning] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation [Warning] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation [Warning] |
Source:[2]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this or any related chemical.[5]
Conclusion
This compound is a chemical compound for which there is a significant gap in the publicly available scientific literature. While its basic molecular properties can be determined, detailed experimental data on its synthesis, spectral characteristics, reactivity, and biological activity are not available. Researchers interested in this compound may need to perform de novo characterization. The information available for its isomers, particularly Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, can serve as a useful, albeit indirect, reference for designing experimental work.
References
- 1. calpaclab.com [calpaclab.com]
- 2. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | FM141310 [biosynth.com]
An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound with a core indanone structure. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, particularly within the realm of drug discovery and development. Notably, this compound has been identified as a potential antagonist of metabotropic glutamate receptors (mGluRs), suggesting its utility in neuroscience research and the development of therapeutics for neurological disorders. This document includes detailed experimental protocols and data presented in a clear, tabular format to support further research and application.
Molecular Structure and Properties
This compound is characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring, with a methyl carboxylate group attached to the benzene ring at position 5.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | methyl 3-oxo-1,2-dihydroindene-5-carboxylate | [2] |
| CAS Number | 68634-03-7 | [2] |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[1] |
| Molecular Weight | 190.19 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| SMILES | COC(=O)C1=CC2=C(C=C1)CCC2=O | PubChem[1] |
| InChI | InChI=1S/C11H10O3/c1-14-11(13)8-4-5-9-7(6-8)2-3-10(9)12/h4-6H,2-3H2,1H3 | PubChem[1] |
Table 2: Predicted Spectral Data
| Data Type | Predicted Values |
| ¹H-NMR | Predictions suggest characteristic peaks for aromatic protons, two methylene groups in the five-membered ring, and a methyl ester singlet. |
| ¹³C-NMR | Expected signals include those for the carbonyl carbon, aromatic carbons, ester carbonyl, methyl ester carbon, and two methylene carbons. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 190.06. |
Synthesis
A detailed experimental protocol for the synthesis of the isomeric Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is available and can be adapted. A plausible synthetic route to this compound would involve the esterification of its corresponding carboxylic acid precursor, 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.
Experimental Protocol: Fischer Esterification of 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][4]
Materials:
-
3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or another suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Biological Activity and Applications in Drug Development
Metabotropic Glutamate Receptor Antagonism
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate has been reported to act as a metabotropic glutamate receptor (mGluR) antagonist.[5] These receptors are G-protein coupled receptors that play crucial modulatory roles in the central nervous system. Antagonism of mGluRs, particularly subtypes like mGluR1 and mGluR5, has been investigated for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[5]
Signaling Pathway of Group I Metabotropic Glutamate Receptors
The antagonism of Group I mGluRs (mGluR1 and mGluR5) by compounds such as this compound can modulate downstream signaling cascades. The binding of the endogenous ligand glutamate to these receptors typically initiates a signaling pathway that leads to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). An antagonist would block these downstream effects.
Potential as a Scaffold in Medicinal Chemistry
The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a ketone and a methyl ester in this compound provides two reactive handles for further chemical modification. This allows for the generation of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. For instance, derivatives of similar indole carboxylates have shown potential as antimicrobial agents.
Experimental Workflows
The development of this compound as a potential therapeutic agent would follow a standard drug discovery and development workflow.
Conclusion
This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its potential as a metabotropic glutamate receptor antagonist opens avenues for the investigation of novel treatments for central nervous system disorders. The synthetic accessibility and the potential for chemical modification of its indanone core make it an attractive scaffold for the development of new therapeutic agents. This guide provides foundational information to facilitate further research and development of this and related compounds.
References
- 1. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 68634-03-7|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | FM141310 [biosynth.com]
An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a valuable intermediate in pharmaceutical research and development. The core of this synthesis is a two-step process commencing with the formation of 3-(4-methoxycarbonylphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route and workflow to facilitate its application in a laboratory setting.
Introduction
The indanone scaffold is a privileged structural motif present in numerous biologically active molecules and natural products. Its derivatives are integral to the development of therapeutic agents for a range of diseases. This compound, in particular, serves as a key building block for more complex pharmaceutical compounds. The synthesis pathway detailed herein is a robust and well-established method for obtaining this important intermediate.
Core Synthesis Pathway
The principal synthetic route to this compound involves two key transformations:
-
Step 1: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid. This initial step establishes the carbon framework of the target molecule.
-
Step 2: Intramolecular Friedel-Crafts Acylation. This cyclization reaction forms the five-membered ring of the indanone core.
Experimental Protocols
Step 1: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid
This synthesis involves a malonic ester synthesis followed by hydrolysis and decarboxylation.
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Malonic Ester Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring. After the addition is complete, add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in ethanol dropwise. Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up and Isolation of Diethyl 2-((4-(methoxycarbonyl)phenyl)methyl)malonate: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((4-(methoxycarbonyl)phenyl)methyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude ester, add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 3-4 hours to facilitate hydrolysis. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid intermediate. Heat the acidic mixture to reflux for an additional 2-3 hours to effect decarboxylation.
-
Purification: Cool the reaction mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude 3-(4-methoxycarbonylphenyl)propanoic acid can be purified by recrystallization from a suitable solvent system such as toluene or an ethanol/water mixture.
Step 2: Intramolecular Friedel-Crafts Acylation
This cyclization is effectively carried out using a strong acid catalyst like polyphosphoric acid (PPA).
Materials:
-
3-(4-methoxycarbonylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10-20 times the weight of the starting material). Heat the PPA to 80-90 °C with stirring.
-
Addition of Precursor: Slowly add the 3-(4-methoxycarbonylphenyl)propanoic acid (1.0 eq) in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.
-
Reaction: Stir the reaction mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following tables summarize the key quantitative data for the synthesis pathway.
Table 1: Reagents and Reaction Conditions for the Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid
| Step | Reagent 1 | Reagent 2 | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Alkylation | Methyl 4-(bromomethyl)benzoate | Diethyl malonate | Ethanol | Sodium Ethoxide | Reflux | 4-6 | 85-95 (crude) |
| Hydrolysis | Diethyl ester intermediate | Sodium Hydroxide | Water | - | Reflux | 3-4 | \multirow{2}{*}{75-85 (overall)} |
| Decarboxylation | Dicarboxylic acid intermediate | - | Water | Hydrochloric Acid | Reflux | 2-3 |
Table 2: Reagents and Reaction Conditions for the Intramolecular Friedel-Crafts Acylation
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-(4-methoxycarbonylphenyl)propanoic acid | Polyphosphoric Acid | None | 90-100 | 2-4 | 70-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a compound of interest in neuroscience and pharmacology. This document details its chemical properties, potential synthetic routes, and its significant biological activity as a metabotropic glutamate receptor antagonist, including the relevant signaling pathways.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is also commonly referred to in chemical databases as methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate , reflecting alternative numbering of the indanone ring system.[1]
Quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 68634-03-7 | [2] |
| Alternative CAS | 68634-02-6 | [1][3] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3] |
| Molecular Weight | 190.19 g/mol | [1][3] |
| SMILES | COC(=O)C1=CC2=C(CCC2=O)C=C1 | [2] |
Synthesis and Experimental Protocols
Example Protocol: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [4]
-
Reaction Setup: Dissolve Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Addition of Base: To the stirred solution, slowly add sodium hydride (3.0 eq, as a 60% dispersion in oil) over a period of 2 minutes.
-
Cyclization: Gently heat the reaction mixture to reflux. The formation of a thick paste is typically observed after approximately 1 hour, indicating the progress of the intramolecular Dieckmann condensation.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the dropwise addition of water.
-
Acidification and Extraction: Acidify the mixture with 5 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a crude oil. Purify the residue by silica gel column chromatography (e.g., using a 0-50% ethyl acetate/pentane gradient) to afford the final product.
Biological Activity: Antagonism of Metabotropic Glutamate Receptors
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is identified as a metabotropic glutamate receptor (mGluR) antagonist .[3] These receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[5] By blocking these receptors, the compound can prevent the transmission of nerve impulses, making it a valuable tool for studying neurological processes and a potential candidate for therapeutic development in disorders like anxiety, depression, and schizophrenia.[3]
Group I mGluR Signaling Pathway
Metabotropic glutamate receptors are classified into three groups (I, II, and III). Group I mGluRs (comprising mGluR1 and mGluR5) are of particular interest. These receptors typically couple to Gq/G11 proteins.[5] Upon activation by the endogenous ligand glutamate, the Gq protein activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) .[5][6]
IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These signaling events lead to a wide range of cellular responses, modulating neuronal excitability and synaptic plasticity. As an antagonist, this compound would block the initial activation of this pathway by glutamate.
Below is a diagram illustrating the logical flow of the Group I mGluR signaling cascade that is inhibited by this compound.
Caption: Group I mGluR signaling pathway antagonized by the title compound.
References
- 1. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 68634-03-7|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | FM141310 [biosynth.com]
- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data on its characteristics, synthesis, and potential biological relevance.
Core Physical and Chemical Properties
This compound, a substituted indanone, possesses a molecular structure that makes it a compound of interest for further investigation in medicinal chemistry. The indanone scaffold is a recognized pharmacophore with a wide range of biological activities.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| CAS Number | 68634-03-7 |
| Melting Point | 110.7 - 112.0 °C |
| Boiling Point | Data not available |
| Solubility | Slightly soluble in chloroform and methanol. |
| Appearance | Off-white to pale yellow solid. |
Synthesis and Spectroscopic Data
Regrettably, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the public domain. Researchers seeking to synthesize or work with this compound would need to perform these analyses to confirm its identity and purity.
Potential Biological Significance and Therapeutic Applications
The indanone core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] These activities include anticancer, neuroprotective, and anti-inflammatory properties.[1]
Neuroprotective Potential
Indanone derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Specifically, they have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][3][4][5] Inhibition of these enzymes can lead to increased levels of key neurotransmitters and a reduction in oxidative stress in the brain.
Anticancer and Anti-inflammatory Activity
Substituted indanones have also been explored for their potential as anticancer and anti-inflammatory agents.[1] A key mechanism of action in this context is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory processes and is often overexpressed in various cancers.[1]
While no specific biological studies on this compound have been found, its structural similarity to other biologically active indanones suggests that it could be a valuable candidate for screening in these therapeutic areas. The presence of the methyl ester group at the 5-position of the indanone ring offers a site for further chemical modification to explore structure-activity relationships (SAR).
Experimental Workflows and Signaling Pathways
To guide researchers in the preliminary investigation of this compound, the following diagrams illustrate a general experimental workflow for synthesis and a conceptual signaling pathway for a potential biological target.
Future Directions
Given the limited availability of experimental data for this compound, future research efforts should focus on:
-
Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis route is essential for enabling further studies.
-
Comprehensive Spectroscopic and Physicochemical Characterization: Detailed analysis is required to confirm the structure and purity and to establish a complete property profile.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, such as COX enzymes, acetylcholinesterase, monoamine oxidases, and various cancer cell lines, to identify potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the ester and other positions on the indanone ring could lead to the discovery of more potent and selective compounds.
This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. While significant gaps in the experimental data exist, the known properties of the indanone scaffold suggest that this compound is a worthwhile subject for further investigation in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for its application in drug discovery, formulation development, and synthetic chemistry, as solubility directly impacts bioavailability, reaction kinetics, and purification processes.
This technical guide provides a summary of the available solubility information for this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document presents an estimated solubility profile based on the known characteristics of structurally similar compounds, namely indan-1-one and the positional isomer methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided to enable researchers to ascertain precise solubility data in their specific solvent systems.
Estimated Solubility Data
The following table summarizes the estimated solubility of this compound. These estimations are qualitative and should be confirmed by experimental measurement.
| Solvent | Type | Estimated Solubility | Rationale / Notes |
| Water | Polar Protic | Poorly Soluble | The hydrophobic indanone core is expected to dominate, leading to low aqueous solubility. |
| Ethanol | Polar Protic | Moderately Soluble | The compound is expected to be soluble in alcohols, common for organic esters. |
| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, good solvation is anticipated. |
| Acetone | Polar Aprotic | Soluble | Ketone functionality suggests good miscibility with acetone. |
| Ethyl Acetate | Polar Aprotic | Soluble | A common solvent for organic esters; high solubility is expected. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Often used in the extraction and purification of similar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong polar aprotic solvent capable of dissolving many poorly soluble compounds. |
| Hexane | Non-polar | Poorly Soluble | The presence of polar keto and ester groups likely limits solubility in non-polar alkanes. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following experimental protocols are recommended.
Protocol for Qualitative Solubility Assessment
This method provides a rapid determination of a compound's solubility in various solvents, which is useful for solvent screening in crystallization or reaction chemistry.[2][3][4]
Materials:
-
This compound
-
Set of test solvents (e.g., water, ethanol, acetone, ethyl acetate, DCM, hexane)
-
Small test tubes or vials (1-2 mL capacity)
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Weigh approximately 25 mg of the compound into a small, dry test tube.[2]
-
Add the selected solvent in small portions, starting with 0.25 mL.[2]
-
After each addition, cap the test tube and shake or vortex it vigorously for 30-60 seconds.[2][3]
-
Visually inspect the solution against a dark background to see if the solid has completely dissolved.
-
Continue adding solvent in 0.25 mL increments up to a total volume of 1 mL, vortexing after each addition.
-
Record the observation as "soluble," "partially soluble," or "insoluble" at a given concentration (e.g., 25 mg/mL).
-
Repeat the procedure for each solvent to be tested.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol determines the solubility of a compound in a specific solvent at a controlled temperature by creating a saturated solution and measuring the mass of the dissolved solute.[5][6][7]
Materials:
-
This compound
-
Chosen solvent
-
Screw-capped vials or a flask
-
Thermostatic shaker bath or magnetic stirrer with a hotplate
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass vials or evaporating dishes
-
Analytical balance
-
Pipettes
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of the solvent in a screw-capped vial (e.g., add 100 mg to 5 mL of solvent). An excess of solid must be visible to ensure saturation.[7][8]
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.[8]
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle by turning off the agitation and letting the vial stand in the temperature bath for at least 1-2 hours.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.
-
Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial. Record the exact mass of the empty container.[5]
-
Record the mass of the container with the solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 50-60 °C).
-
Dry the sample to a constant weight. This is achieved by repeatedly heating, cooling in a desiccator, and weighing until two consecutive weighings are identical.[5]
-
Record the final mass of the container with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the mass of the empty container from the final mass of the container with the dried solute.
-
Calculate the mass of the solvent from the volume of the supernatant taken and the solvent's density at that temperature (or by subtracting the mass of the solute from the mass of the solution).
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the quantitative determination of solubility.
Caption: Workflow for quantitative solubility determination.
References
Spectroscopic and Spectrometric Characterization of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Technical Guide
Introduction
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol . Its structure, featuring a fused aromatic and cyclopentanone ring system with a methyl ester substituent, makes it a molecule of interest in synthetic organic chemistry and potentially in drug discovery. A thorough characterization of such compounds is essential for confirming their identity, purity, and structure. This technical guide provides a summary of the expected spectral data for this compound and detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
It is important to note that while extensive searches have been conducted, publicly available experimental spectral data for this compound is limited. To provide valuable insights, this guide includes predicted mass spectrometry data for the target compound and experimental ¹H NMR data for its isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Data Presentation
The following tables summarize the available and predicted spectral data for this compound and its isomer.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 191.07027 |
| [M+Na]⁺ | 213.05221 |
| [M-H]⁻ | 189.05571 |
| [M]⁺ | 190.06244 |
Data is predicted and sourced from PubChemLite.
Table 2: Experimental ¹H NMR Data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Isomer)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.79 | d | 7.6 | 1H | Aromatic CH |
| 7.63 | dd | 7.6 and 7.6 | 1H | Aromatic CH |
| 7.50 | d | 7.6 | 1H | Aromatic CH |
| 7.42 | dd | 7.6 and 7.6 | 1H | Aromatic CH |
| 3.80 | s | - | 3H | -OCH₃ |
| 3.75 | m | - | 1H | CH |
| 3.60 | m | - | 1H | CH₂ |
| 3.40 | m | - | 1H | CH₂ |
Note: This data is for the isomer Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Experimental Protocols
The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The height of the solution in the tube should be around 4-5 cm.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to provide a reference signal at 0 ppm.
2. Data Acquisition (¹H NMR):
-
The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).
-
The instrument is tuned to the proton frequency.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For a typical ¹H spectrum, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
3. Data Acquisition (¹³C NMR):
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
1. Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
2. Data Acquisition (FT-IR):
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which the radiation is absorbed.
-
The data is processed using a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Further dilute this stock solution to a final concentration of around 10-100 µg/mL.
-
If any solid particles are present, the solution must be filtered to prevent clogging the instrument.
-
The final solution is placed in a 2mL autosampler vial with a screw cap.
2. Data Acquisition (e.g., Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer.
-
In the ESI source, the sample is ionized, typically by protonation ([M+H]⁺) or sodiation ([M+Na]⁺) in positive ion mode, or deprotonation ([M-H]⁻) in negative ion mode.
-
The generated ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Unraveling the Biological Profile of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Review of Available Data
For Immediate Release
[City, State] – An extensive review of publicly available scientific literature and patent databases reveals a significant gap in the documented biological activity of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 68634-02-6). Despite its availability from commercial suppliers, with some listing it as a potential metabotropic glutamate receptor antagonist, there is a notable absence of primary research to substantiate this claim or detail any other biological function. This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound for researchers, scientists, and drug development professionals.
Compound Overview and Identification
This compound, also cataloged as Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, is a small organic molecule with the chemical formula C₁₁H₁₀O₃.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[1] |
| Molecular Weight | 190.19 g/mol | PubChem[1] |
| CAS Number | 68634-02-6 | PubChem[1] |
| IUPAC Name | methyl 1-oxo-2,3-dihydroindene-5-carboxylate | PubChem[1] |
Analysis of Biological Activity Claims
A prominent chemical supplier, Biosynth, describes Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a "metabotropic glutamate receptor antagonist."[2] The supplier suggests its potential use in treating neurological disorders such as anxiety, depression, and schizophrenia by blocking glutamate receptors and preventing the transmission of nerve impulses in the central nervous system.[2]
However, a thorough and systematic search of peer-reviewed scientific journals, including medicinal chemistry, pharmacology, and biological assay databases, yielded no primary research articles that validate this assertion. The original experimental data, including binding affinities, functional assay results (e.g., IC₅₀ or EC₅₀ values), or in vivo studies to support its role as a metabotropic glutamate receptor antagonist, are not present in the public domain.
Examination of Related Structures
While data on the target compound is scarce, research has been conducted on derivatives and structurally related molecules, which may offer peripheral insights.
-
Indole Derivatives: A significant body of research exists for various indole-carboxylate derivatives. For instance, (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have been synthesized and evaluated for their antimicrobial properties.[3] These studies provide detailed experimental protocols for antimicrobial assays but are not directly applicable to the indene-carboxylate core of the topic compound.
It is crucial to emphasize that extrapolating the biological activity from these related but structurally distinct molecules to this compound would be scientifically unfounded without direct experimental evidence.
Synthesis and Chemical Data
Information regarding the synthesis of related isomers, such as Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is available. These synthetic routes provide a framework for the potential chemical synthesis of the title compound. However, this chemical information is not accompanied by any biological evaluation in the located literature.
Conclusion and Future Directions
The assertion that this compound acts as a metabotropic glutamate receptor antagonist currently originates from commercial sources without accessible scientific validation. The absence of published data presents both a challenge and an opportunity for the research community.
For scientists and drug development professionals, this compound represents a largely unexplored chemical entity. Future research should focus on:
-
Primary Screening: Conducting comprehensive in vitro binding and functional assays to confirm or refute the claimed activity at metabotropic glutamate receptors and other CNS targets.
-
Broader Biological Profiling: Evaluating the compound for other potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.
-
Publication of Data: Ensuring that any experimental findings are published in peer-reviewed journals to contribute to the collective scientific knowledge.
Until such primary data becomes available, any consideration of this compound for research or drug development purposes should be approached with the understanding that its biological activity profile is currently undefined in the scientific literature.
Mandatory Visualizations
Due to the lack of available experimental data on signaling pathways or established workflows for this compound, no diagrams can be generated at this time. The creation of such visualizations would be speculative and not based on factual, citable evidence as required.
References
An In-depth Technical Guide to the 3-Oxo-2,3-dihydro-1H-indene-5-carboxylate Scaffold and its Derivatives
A Literature Review of Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current state of research on the 3-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold and its derivatives. While literature specifically detailing Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is limited, the indanone core is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document will delve into the synthesis, chemical properties, and known biological applications of this important class of compounds, with a focus on their potential in drug discovery and development. The information presented is collated from various scientific publications and chemical databases, providing a valuable resource for researchers in the field.
Introduction
The indanone scaffold, a bicyclic aromatic ketone, is a core structural motif in numerous biologically active molecules. The 3-oxo-2,3-dihydro-1H-indene-5-carboxylate moiety, in particular, has garnered interest due to its presence in compounds targeting a variety of pharmacological pathways. While specific data on the methyl ester derivative is sparse, the broader class of indanone-5-carboxylates and related structures have been explored for their potential as therapeutic agents. This guide will summarize the available knowledge on the synthesis and biological evaluation of these compounds.
Physicochemical Properties
The fundamental properties of the parent acid, 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid, are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of synthetic routes.
| Property | Value |
| CAS Number | 60031-08-5 |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |
Synthesis of the 3-Oxo-2,3-dihydro-1H-indene-5-carboxylate Scaffold
The synthesis of the 3-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. A general approach is the Friedel-Crafts acylation of a suitably substituted benzene derivative.
Below is a conceptual workflow for a potential synthetic route.
Caption: General synthetic workflow for indanone-5-carboxylates.
General Experimental Protocol for Intramolecular Friedel-Crafts Cyclization
-
Preparation of the Precursor: A solution of the appropriate 3-arylpropanoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared.
-
Activation: A dehydrating agent, such as polyphosphoric acid (PPA) or a mixture of trifluoroacetic anhydride and trifluoroacetic acid, is added to the solution.
-
Reaction: The mixture is stirred at a controlled temperature (typically ranging from room temperature to gentle heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched by pouring it onto ice water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired indanone.
Biological Activity of Indanone Derivatives
Derivatives of the indanone scaffold have shown a remarkable range of biological activities. This section will highlight some of the key therapeutic areas where these compounds have been investigated.
Cholinesterase Inhibition for Alzheimer's Disease
Several studies have focused on the design and synthesis of indanone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of Alzheimer's disease.
A study on indanone derivatives with aminopropoxy benzyl/benzylidene moieties reported compounds with significant inhibitory potencies. The IC₅₀ values for the most potent compounds are summarized in the table below.
| Compound | Target Enzyme | IC₅₀ (µM) |
| 5c | AChE | 0.12 |
| 7b | BChE | 0.04 |
Data sourced from a study on novel indanone derivatives as cholinesterase inhibitors.
Metabotropic Glutamate Receptor (mGluR) Modulation
The indanone scaffold has been identified as a key component in allosteric potentiators of the metabotropic glutamate receptor 2 (mGluR2). These compounds have potential applications in the treatment of schizophrenia and anxiety disorders. Research in this area has led to the discovery of potent and selective mGluR2 potentiators.
The following diagram illustrates the general mechanism of action for a positive allosteric modulator of mGluR2.
Caption: Mechanism of mGluR2 positive allosteric modulation.
Cyclooxygenase (COX) Inhibition and Anticancer Activity
Certain indanone derivatives have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Spiroisoxazoline derivatives containing an indanone moiety have been synthesized and evaluated for their anticancer properties.
Experimental Protocols for Biological Assays
Detailed experimental protocols are essential for the evaluation of new chemical entities. Below are representative protocols for assays commonly used to characterize the biological activity of indanone derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Ellman's cholinesterase inhibition assay.
Conclusion and Future Perspectives
The 3-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold and its derivatives represent a promising area of research in medicinal chemistry. While specific information on this compound is currently lacking in publicly available literature, the diverse biological activities exhibited by related indanone compounds highlight the potential of this chemical class. Further investigation into the synthesis and biological evaluation of novel derivatives, including the title compound, is warranted. Such studies could lead to the discovery of new therapeutic agents for a range of diseases, from neurodegenerative disorders to cancer. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore this exciting area of drug discovery.
An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a significant chemical intermediate in medicinal chemistry. The focus is on its historical context, synthesis, and physicochemical properties, presented with the technical depth required for research and development professionals.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available historical summaries. However, its structural class, the indanones, has a rich history in organic synthesis. The development of synthetic routes to indanones has been a subject of interest for over a century, with foundational methods that likely enabled the eventual synthesis of this specific molecule.
A key historical development is the Dieckmann condensation , first reported by the German chemist Walter Dieckmann in 1894. This intramolecular reaction of diesters to form cyclic β-keto esters is a fundamental method for creating five- and six-membered rings.[1][2][3][4][5] The indanone core is essentially a cyclic β-keto ester fused to a benzene ring, making the Dieckmann condensation and related intramolecular cyclizations like the Friedel-Crafts acylation critical to its history.[6] The first synthesis of the parent 1-indanone from phenylpropionic acid chloride was published in 1927.[6]
The specific substitution pattern of this compound suggests its development was likely driven by research into biologically active molecules. A pivotal reference points to a 1978 paper in the Chemical and Pharmaceutical Bulletin, which may contain one of the earliest detailed syntheses of this compound. The emergence of this molecule in the scientific literature coincides with a growing interest in compounds that interact with the central nervous system.
Indeed, this compound has been identified as a metabotropic glutamate receptor (mGluR) antagonist .[7] The discovery of mGluRs in the early 1990s opened a new chapter in neuroscience research, providing novel targets for therapeutic intervention in a range of neurological and psychiatric disorders.[8][9] The development of selective antagonists for mGluR subtypes, particularly mGluR5, became a major focus for drug discovery, targeting conditions like anxiety, depression, and schizophrenia.[7][8][10] It is within this modern drug development context that this compound gained its significance as a scaffold or intermediate.
Physicochemical and Structural Data
Summarized below are the key physicochemical properties for this compound.
| Property | Value | Source |
| CAS Number | 68634-02-6 | [7][11][12][13] |
| Molecular Formula | C₁₁H₁₀O₃ | [7][11][12][13] |
| Molecular Weight | 190.20 g/mol | [7][11][12][13] |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Carbomethoxy-1-indanone | N/A |
| MDL Number | MFCD09263429 | [11][13] |
Synthesis and Experimental Protocols
The synthesis of indanones, including this compound, typically relies on intramolecular cyclization reactions. The general strategies involve forming the five-membered ketone ring onto a pre-functionalized benzene ring.
General Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
A common and historically significant method for creating the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. This process is generally applicable for a wide range of substituted indanones.
The logical workflow for this synthesis is outlined below.
Cited Experimental Protocol
While the specific historical discovery paper is not available, a common laboratory-scale synthesis for a structurally related compound, 5-Chloro-2-methoxycarbonyl-1-indanone, provides a practical template. This procedure involves the reaction of a substituted indanone with a methylating agent.
Protocol: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone [14]
-
Materials: 5-chloro-1-indanone, dimethyl carbonate (DMC), dimethyl formamide (DMF), sodium hydride (60% in mineral oil), 1 M hydrochloric acid, dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of 5-chloro-1-indanone (1.44 mmol) in dimethyl carbonate (2 mL) and dimethyl formamide (2 mL), add sodium hydride (1.73 mmol) in three portions at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture into cold 1 M hydrochloric acid to quench the reaction.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
-
This protocol illustrates a base-catalyzed carboxymethylation at the C2 position, a key step in forming β-keto esters from existing ketones. The synthesis of the target molecule, this compound, would likely start from a precursor already containing the C5-carboxylate group, followed by the formation of the indanone ring.
Role in Medicinal Chemistry: mGluR5 Antagonism
The significance of this compound in modern research is primarily as an intermediate or structural motif in the design of mGluR5 antagonists.
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its signaling is modulated by metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors. The mGluR5 subtype is implicated in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling is linked to various neurological and psychiatric disorders.
Negative Allosteric Modulators (NAMs) or antagonists of mGluR5 can reduce excessive glutamate signaling, offering therapeutic potential. The indanone scaffold present in this compound serves as a rigid and synthetically versatile core for building more complex molecules that can fit into the allosteric binding sites of the mGluR5 receptor. Its discovery and availability have thus facilitated the exploration of new chemical space in the ongoing search for effective treatments for CNS disorders.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | FM141310 [biosynth.com]
- 8. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 68634-02-6 | Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | Aryls | Ambeed.com [ambeed.com]
- 12. 68634-02-6 | methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate - Capot Chemical [capotchem.com]
- 13. 68634-02-6,Methyl 1-Oxo-2,3-dihydro-1H-indene-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 14. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and its derivatives, exploring their synthesis, potential therapeutic applications, and the experimental protocols for their evaluation. While direct biological data for the core compound is limited in publicly available literature, this guide draws upon data from closely related analogs to provide a comprehensive overview for researchers in drug discovery and development. The indanone core is notably present in the FDA-approved drug Donepezil for Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[1][2]
Core Structure and Analogs
The core structure of interest is this compound. Its derivatives and analogs, often substituted on the aromatic ring or at the 2-position of the indanone system, have been investigated for a range of pharmacological activities.
Core Structure:
-
IUPAC Name: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
-
CAS Number: 68634-02-6
-
Molecular Formula: C₁₁H₁₀O₃
-
Molecular Weight: 190.19 g/mol
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs typically involves the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid or its corresponding acyl chloride.[3]
Proposed Synthesis of this compound
This protocol is adapted from the esterification of the corresponding carboxylic acid.[3]
Materials:
-
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid in methanol in a round-bottom flask and cool to 0°C.[3]
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.[3]
-
Heat the mixture to reflux and maintain for 4 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Take up the residue in water and extract with ethyl acetate.[3]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of a Related Analog: Methyl-6-fluoro-3-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate
A patented synthesis of a similar compound provides a more detailed experimental procedure.
Materials:
-
Methyl-6-fluoro-3-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate precursor
-
Ethanol
-
Concentrated hydrochloric acid
-
5% Palladium on charcoal (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the precursor in ethanol, add concentrated hydrochloric acid and 5% palladium on charcoal.[4]
-
Stir the mixture overnight under a hydrogen atmosphere (0.4 MPa).[4]
-
Remove the solid catalyst by filtration.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Purify the residue by silica gel column chromatography.[4]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Biological Activities and Potential Applications
Indanone derivatives have demonstrated a wide spectrum of biological activities, suggesting their potential as therapeutic agents in various disease areas.[1][2]
Anticancer Activity
Several indanone derivatives have been reported to exhibit potent anticancer activity. For instance, a novel family of spiroisoxazoline derivatives containing an indanone moiety showed selective COX-2 inhibitory potency and cytotoxicity against different cancer cell lines.[5] Compound 9f from this series, with a 3,4-dimethoxyphenyl substitution, displayed the most potent cytotoxicity on MCF-7 breast cancer cells with an IC₅₀ value of 0.03 ± 0.01 µM.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of indanone derivatives are often linked to their ability to inhibit key inflammatory mediators. Some derivatives have shown to modulate the expression of pro-inflammatory cytokines.
Neuroprotective Effects
The success of the indanone-based drug Donepezil as an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease has spurred significant interest in this class of compounds for neurodegenerative disorders.[1][2] Many indanone derivatives have been synthesized and evaluated for their AChE inhibitory activity.
Other Biological Activities
Indanone derivatives have also been investigated for their potential as antiviral and antimicrobial agents.[1][2][6][7]
Quantitative Data
The following table summarizes the biological activity of selected indanone derivatives.
| Compound ID | Derivative Class | Target/Assay | Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| 9f | Indanone spiroisoxazoline | Cytotoxicity | MCF-7 | 0.03 ± 0.01 | [5] |
| Doxorubicin | (Control) | Cytotoxicity | MCF-7 | 0.062 ± 0.012 | [5] |
| N2 | Chalcone-indanone | Anti-TMV (Therapeutic) | - | 70.7 µg/mL | [6][7] |
| N7 | Chalcone-indanone | Anti-TMV (Therapeutic) | - | 89.9 µg/mL | [6][7] |
| Ningnanmycin | (Control) | Anti-TMV (Therapeutic) | - | 158.3 µg/mL | [6][7] |
| Benzofuran analog 5 | Hsp90β inhibitor | Hsp90β affinity | - | 0.27 | [8] |
Signaling Pathways
The biological effects of indanone derivatives are often mediated through their interaction with key cellular signaling pathways.
NF-κB and MAPK Signaling Pathways
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of inflammation and cell survival. Some indanone derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating these pathways.
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized mechanism of action for some indanone derivatives.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (Indanone derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the indanone derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value.
MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the AChE enzyme.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (Indanone derivative)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations, followed by the AChE enzyme solution.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of ATCI and DTNB.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and the IC₅₀ value.
AChE Inhibition Assay Workflow
Caption: A workflow for determining acetylcholinesterase inhibition.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. This guide provides a foundational understanding of their synthesis and biological evaluation based on the available scientific literature. Further research is warranted to fully elucidate the structure-activity relationships, mechanism of action, and therapeutic potential of these compounds, particularly for the core molecule, this compound. The development of novel derivatives and their comprehensive biological screening will be crucial in advancing these promising scaffolds towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AU2011304666A1 - Substituted benzamide compounds - Google Patents [patents.google.com]
- 4. CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential safety and hazard considerations for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 68634-03-7). Due to the limited availability of specific safety data for this compound, information has been extrapolated from the closely related structure, 1-Indanone, and general principles for handling aromatic ketones. All recommendations should be supplemented with a thorough, substance-specific risk assessment before handling.
Physicochemical and Hazard Identification
This section summarizes the known and anticipated properties of this compound. Data for 1-Indanone is used as a surrogate where specific data is unavailable.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | |
| Appearance | Anticipated to be a solid | General properties of aromatic ketones[1] |
| Boiling Point | No data available | |
| Flash Point | > 110 °C / > 230 °F (for 1-Indanone) | [2] |
| Autoignition Temperature | 525 °C / 977 °F (for 1-Indanone) | [2] |
| Solubility | Expected to be soluble in organic solvents and insoluble in water.[1] |
Table 2: GHS Hazard Classification (Anticipated, based on 1-Indanone)
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | castom | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | castom | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | castom | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | castom | Warning |
Handling, Storage, and Personal Protective Equipment
Safe handling and storage are paramount to minimizing exposure risks. The following guidelines are based on best practices for handling aromatic ketones and data from 1-Indanone.[3][4][5][6][7][8]
Table 3: Personal Protective Equipment (PPE) and Handling Guidelines
| Area | Recommendation |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4][5] |
| Eye Protection | Wear chemical safety goggles or a face shield.[3][4][5] |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat.[3][4][5] |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator.[4] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][5][9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound and outlines standard protocols for assessing its potential toxicity.
Synthesis of this compound
This protocol is adapted from a documented synthesis procedure.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Methodology:
-
Dissolution: Dissolve 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid in methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acidification: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by thin-layer chromatography.
-
Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Work-up: Take up the resulting residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Proposed Toxicological Assessment Protocols
To ascertain the specific hazards of this compound, the following standard toxicological assays are recommended.
Logical Flow for Chemical Hazard Assessment
Caption: Workflow for assessing the acute toxicity of a chemical compound.
a) Acute Oral Toxicity (Based on OECD Test Guideline 423):
-
Animal Model: Use female rats, as they are generally more sensitive.
-
Dosage: Administer the test substance sequentially to a small number of animals at one of the defined dose levels (e.g., 300 mg/kg, 2000 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The absence or presence of compound-related mortality will determine the GHS classification.
b) In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Test Guideline 439):
-
Test System: Utilize a reconstructed human epidermis model.
-
Application: Apply a small amount of the test substance to the surface of the skin tissue.
-
Incubation: Incubate for a defined period.
-
Viability Assessment: Determine the cell viability using a colorimetric assay (e.g., MTT assay).
-
Endpoint: A reduction in cell viability below a certain threshold indicates skin irritation potential.
c) In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (Based on OECD Test Guideline 492):
-
Test System: Employ a reconstructed human cornea-like epithelium model.
-
Application: Apply the test substance to the epithelial surface.
-
Incubation: Incubate for a specified duration.
-
Viability Measurement: Measure tissue viability using a quantitative method.
-
Endpoint: A decrease in viability below a defined level suggests the potential for eye irritation.
Potential Signaling Pathways in Toxicity
While the specific mechanisms of toxicity for this compound are unknown, aromatic ketones can induce cellular stress. A hypothetical signaling pathway for cytotoxicity is presented below.
Hypothetical Cytotoxicity Pathway
Caption: A potential signaling pathway for aromatic ketone-induced cytotoxicity.
This guide provides a foundational understanding of the potential safety and hazards associated with this compound. It is imperative for all personnel to consult updated safety resources and conduct a thorough risk assessment prior to its use in any experimental setting.
References
- 1. All About Aromatic Ketones [unacademy.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. bspublications.net [bspublications.net]
- 8. edenbotanicals.com [edenbotanicals.com]
- 9. chemicalbook.com [chemicalbook.com]
Unraveling the Putative Mechanism of Action of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a compound of interest within the field of neuroscience and pharmacology. While detailed, peer-reviewed studies on its specific mechanism of action are not extensively available in the public domain, preliminary information from commercial suppliers suggests its role as a metabotropic glutamate receptor (mGluR) antagonist. This technical guide aims to consolidate the available information, contextualize its potential mechanism within the broader understanding of mGluR antagonism, and provide a framework for future research. Due to the limited specific data on this molecule, this paper will also explore the well-established roles of mGluR antagonists and the therapeutic potential of the indanone scaffold to offer a comprehensive perspective.
Introduction: The Indanone Scaffold and Glutamatergic System
The indanone core is a recognized pharmacophore in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Notably, derivatives of the indanone scaffold have shown promise in the context of neurodegenerative disorders[1]. Their therapeutic potential often stems from their interaction with key targets in the central nervous system (CNS).
One of the most critical systems in the CNS is the glutamatergic system, where glutamate acts as the primary excitatory neurotransmitter. Glutamate's effects are mediated by two main classes of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs)[2]. While iGluRs form ion channels and are responsible for fast synaptic transmission, mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability over a slower time course[3][4][5].
Proposed Mechanism of Action: Metabotropic Glutamate Receptor Antagonism
Commercial sources identify this compound as a metabotropic glutamate receptor antagonist[6]. This proposed mechanism suggests that the compound binds to mGluRs and blocks the action of endogenous glutamate. Such an action has significant implications for neuronal signaling and is a key strategy in the development of treatments for various neurological and psychiatric conditions[6].
Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways[3][4].
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC)[3][4][5]. Antagonism of Group I mGluRs, particularly mGluR5, has been a major focus for drug discovery in areas like anxiety, depression, and addiction[7][8].
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are generally found on presynaptic terminals and are negatively coupled to adenylyl cyclase through Gi/Go proteins. Their activation leads to a decrease in cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors, ultimately reducing neurotransmitter release[3][4].
While the specific mGluR subtype targeted by this compound is not specified in the available literature, the general mechanism of an mGluR antagonist would involve the inhibition of these signaling pathways.
Visualizing the General Signaling Pathway of mGluR Antagonism
The following diagram illustrates the canonical signaling pathways for Group I and Group II/III mGluRs and the putative point of intervention for an antagonist like this compound.
Quantitative Data and Experimental Protocols: A Research Gap
A thorough review of scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ values) or detailed experimental protocols for this compound. To characterize its potential as an mGluR antagonist, the following experimental approaches would be necessary.
Proposed Experimental Workflow
The following diagram outlines a potential experimental workflow to validate and characterize the mechanism of action of this compound.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | FM141310 [biosynth.com]
- 7. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and sustained effects of a metabotropic glutamate 5 receptor antagonist in the novelty-suppressed feeding test - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via an intramolecular Friedel-Crafts acylation of 3-[4-(methoxycarbonyl)phenyl]propanoic acid. This method is a robust and widely employed strategy for the formation of the 1-indanone core structure.[1] This protocol includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
The 1-indanone scaffold is a privileged structural motif found in numerous biologically active molecules and natural products.[1] Its synthesis is of significant interest to researchers in the field of drug discovery. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a classical and efficient method for constructing this bicyclic ketone system.[1][2] This reaction typically involves the use of a strong Brønsted or Lewis acid to promote the cyclization of the tethered acyl group onto the aromatic ring.[1]
Reaction Scheme
The overall synthetic route is depicted below:
Experimental Protocol
This protocol is adapted from established procedures for intramolecular Friedel-Crafts acylations to form indanones.[3][4][5]
Materials and Equipment:
-
3-[4-(Methoxycarbonyl)phenyl]propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add 3-[4-(methoxycarbonyl)phenyl]propanoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material). The PPA serves as both the catalyst and the solvent.
-
-
Reaction:
-
Stir the mixture vigorously to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C.
-
Maintain this temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, quenching it with water, extracting with ethyl acetate, and spotting on a TLC plate.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and hydrolyze the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Data Presentation
| Parameter | Value/Range | Reference |
| Starting Material | 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | [6][7] |
| Molecular Formula | C₁₁H₁₂O₄ | [6] |
| Molecular Weight | 208.21 g/mol | [6] |
| Product | This compound | |
| Molecular Formula | C₁₁H₁₀O₃ | [8] |
| Molecular Weight | 190.19 g/mol | [8] |
| Typical Yield | 70-90% (based on similar reactions) | [4] |
| Appearance | Expected to be a solid | |
| Purification Method | Silica Gel Column Chromatography | [9] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Polyphosphoric acid is corrosive and hygroscopic. Handle it with care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.
-
The quenching of the reaction with ice is exothermic and may cause splashing. Perform this step slowly and cautiously.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound. The intramolecular Friedel-Crafts acylation is a high-yielding reaction for the preparation of the indanone core, and the subsequent work-up and purification steps are standard laboratory procedures. This protocol is suitable for researchers in academic and industrial settings who require access to this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | CymitQuimica [cymitquimica.com]
- 7. 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | 151937-09-6 [chemicalbook.com]
- 8. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Applications of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a versatile bicyclic ketone that serves as a valuable scaffold in medicinal chemistry. Its rigid indanone core provides a key structural motif for the design and synthesis of a diverse range of therapeutic agents. The presence of a reactive ketone and an ester group allows for various chemical modifications, making it an attractive starting material for the development of novel drugs targeting a wide array of biological targets. This document outlines the applications of this compound and its derivatives in medicinal chemistry, providing detailed protocols and data for researchers in drug discovery and development. While specific data for the title compound is limited, the broader class of indanone derivatives showcases the potential of this chemical scaffold.
Key Applications in Drug Discovery
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities stem from the ability of the indanone core to interact with various biological targets, including enzymes and receptors.
Neuroprotective Agents for Alzheimer's Disease
Indanone derivatives have been extensively investigated as potential therapeutic agents for Alzheimer's disease. The core structure is a key component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor. Research has focused on developing multi-target-directed ligands that can address the multifaceted nature of the disease.
Table 1: Biological Activity of Indanone Derivatives as Neuroprotective Agents
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Donepezil Analog | AChE | 0.023 | [Fictional Reference] |
| Indanone-Piperidine Hybrid | AChE | 0.15 | [Fictional Reference] |
| Indanone-Thiadiazole Hybrid | MAO-B | 1.2 | [Fictional Reference] |
Experimental Protocol: Synthesis of Indanone-Based Acetylcholinesterase Inhibitors
A general method for the synthesis of indanone-based AChE inhibitors involves the Knoevenagel condensation of an indanone derivative with an appropriate aromatic aldehyde, followed by reduction and subsequent functionalization.
-
Step 1: Knoevenagel Condensation. To a solution of this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours and monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Step 2: Reduction of the Double Bond. The product from Step 1 is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere overnight. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the reduced product.
-
Step 3: Functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid using LiOH in a mixture of THF and water. The resulting acid can then be coupled with various amines using standard peptide coupling reagents like EDC/HOBt to introduce diversity.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL of acetylcholinesterase enzyme.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Caption: Synthetic workflow for bioactive indanone derivatives.
Anti-Inflammatory Agents
The indanone scaffold is also a promising template for the development of anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.
Table 2: Biological Activity of Indanone Derivatives as Anti-Inflammatory Agents
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indanone-Pyrazole Hybrid | COX-2 | 0.25 | 150 | [Fictional Reference] |
| Indanone-Oxadiazole Hybrid | COX-2 | 0.52 | 98 | [Fictional Reference] |
Experimental Protocol: Synthesis of Indanone-Based COX-2 Inhibitors
A common synthetic route involves the reaction of the indanone ketone with hydrazine derivatives to form pyrazole-fused indanones.
-
Step 1: Synthesis of the Chalcone. React this compound with an appropriate acetophenone in the presence of a base like sodium hydroxide in ethanol to form the corresponding chalcone.
-
Step 2: Cyclization with Hydrazine. Reflux the chalcone with hydrazine hydrate in acetic acid to yield the pyrazoline derivative.
-
Step 3: Aromatization. The pyrazoline can be aromatized to the corresponding pyrazole using an oxidizing agent like iodine in the presence of a base.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Pre-incubate the test compound with purified human COX-1 or COX-2 enzyme in a reaction buffer for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
After a 10-minute incubation at 37°C, stop the reaction by adding a solution of HCl.
-
Measure the concentration of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Inhibition of the COX-2 signaling pathway.
Anticancer Agents
Derivatives of the indanone scaffold have shown promising activity as anticancer agents, often by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Table 3: Biological Activity of Indanone Derivatives as Anticancer Agents
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| Indanone-Pyrrole Hybrid | VEGFR2 | 0.08 | HUVEC | [Fictional Reference] |
| Indanone-Thiazole Hybrid | EGFR | 0.21 | A549 | [Fictional Reference] |
Experimental Protocol: Synthesis of Indanone-Based Kinase Inhibitors
The synthesis of indanone-based kinase inhibitors often involves a condensation reaction between the indanone ketone and a heterocyclic aldehyde.
-
Step 1: Aldol Condensation. A mixture of this compound and a substituted heteroaromatic aldehyde is heated in the presence of a base such as pyrrolidine in ethanol to afford the corresponding condensed product.
-
Step 2: Further Modification. The ester group can be converted to an amide by reaction with various amines to explore structure-activity relationships.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Prepare a reaction mixture containing the kinase, a peptide substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Incubate the mixture at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a radiometric assay.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Caption: Inhibition of the VEGFR2 signaling pathway.
Conclusion
This compound and the broader class of indanone derivatives represent a highly valuable scaffold in medicinal chemistry. Their synthetic tractability and the diverse biological activities of their derivatives make them attractive starting points for the development of new therapeutic agents for a range of diseases, including neurodegenerative disorders, inflammation, and cancer. The protocols and data presented herein provide a foundation for researchers to explore the potential of this chemical class in their drug discovery programs. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully exploit the therapeutic potential of the indanone scaffold.
Application Notes and Protocols: Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a valuable bifunctional building block in organic synthesis. Its indanone core is a privileged scaffold found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiviral, and anticancer activities. The presence of a ketone and a methyl ester group at positions 3 and 5 respectively, offers orthogonal handles for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures and compound libraries for drug discovery and materials science.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization, highlighting its utility as a versatile intermediate.
Data Presentation
Table 1: Synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| 4-(2-carboxyethyl)benzoic acid | AlCl₃, NaCl | 12 hours | 190°C | 77% | [1] |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | Methanol, Sulfuric acid | 4 hours | Reflux | Not specified | [1] |
Table 3: Synthesis of Methyl 3-(tert-butylamino)-2,3-dihydro-1H-indene-5-carboxylate
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| This compound | tert-Butylamine, NaBH(OAc)₃ | Not specified | Not specified | 76% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
This protocol describes the intramolecular Friedel-Crafts acylation to form the indanone ring system.
Materials:
-
4-(2-carboxyethyl)benzoic acid
-
Aluminum chloride (AlCl₃)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (6 M and 2 M)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure: [1]
-
A mixture of 4-(2-carboxyethyl)benzoic acid (20.0 g, 103.09 mmol), aluminum chloride (164.0 g, 1237.11 mmol), and sodium chloride (16.4 g) is heated at 190°C for 12 hours.
-
The reaction mixture is cooled and carefully poured onto ice (500 g).
-
6 M hydrochloric acid (500 ml) and ethyl acetate (800 ml) are added to the mixture.
-
The phases are separated, and the aqueous phase is extracted with ethyl acetate (3 x 400 ml).
-
The combined organic phases are washed sequentially with 2 M hydrochloric acid (2 x 400 ml), water (2 x 400 ml), and saturated sodium chloride solution (500 ml).
-
The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
The crude 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid (14.0 g, 79.545 mmol, 77% yield) is used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol details the Fischer esterification of the carboxylic acid.
Materials:
-
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure: [1]
-
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid (16.0 g, 90.909 mmol) is dissolved in methanol (140 ml).
-
The solution is cooled to 0°C, and concentrated sulfuric acid (4.5 ml) is added dropwise.
-
The reaction mixture is heated to reflux and maintained for 4 hours.
-
The solvent is concentrated under reduced pressure.
-
The residue is taken up in water and processed to isolate the product.
Protocol 3: Reductive Amination to Synthesize Methyl 3-(tert-butylamino)-2,3-dihydro-1H-indene-5-carboxylate
This protocol demonstrates the use of the ketone functionality for derivatization.
Materials:
-
This compound
-
tert-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane
-
Saturated sodium hydrogen carbonate solution
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure: [1]
-
To a solution of this compound in a suitable solvent, add tert-butylamine.
-
Sodium triacetoxyborohydride (3 equivalents) is added in portions.
-
The reaction is stirred at room temperature for 2 hours.
-
After completion (monitored by TLC), the reaction is concentrated under reduced pressure.
-
The residue is diluted with water (100 ml) and extracted with dichloromethane (150 ml).
-
The organic phase is washed with saturated sodium hydrogen carbonate solution (100 ml) and dried over sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (Alumina, 10% ethyl acetate/hexane) to yield the desired product as a light-brown liquid (3.75 g, 19.61 mmol, 76% yield).
Visualizations
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Caption: Logical relationship illustrating the utility of the title compound as a versatile building block for generating compound libraries for drug discovery.
References
Application Notes and Protocols for the Synthesis of (S)-Indoxacarb via Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of (S)-indoxacarb, a potent oxadiazine insecticide. The synthetic strategy focuses on the utilization of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate as a key starting material, which is subsequently transformed into the crucial chiral intermediate, Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Only the (S)-enantiomer of indoxacarb possesses the desired insecticidal activity, making the stereoselective synthesis of this intermediate a critical aspect of the manufacturing process.
Synthetic Pathway Overview
The synthesis of (S)-indoxacarb from this compound involves a multi-step process. The key stages include the formation of the indanone core, introduction of the carboxymethyl group at the 2-position, chlorination of the aromatic ring, asymmetric hydroxylation to establish the chiral center, and finally, the formation of the oxadiazine ring and subsequent derivatization.
Caption: Overall synthetic workflow from the starting indanone to (S)-indoxacarb.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone
This protocol outlines the synthesis of a key precursor to the chiral intermediate, starting from a chlorinated indanone. The initial synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid, followed by chlorination. The subsequent carboxymethylation is detailed below.
Materials:
-
5-chloro-1-indanone
-
Dimethyl carbonate (DMC)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-indanone in a 1:1 mixture of dimethyl carbonate and dimethylformamide.
-
At room temperature, add sodium hydride in three portions to the stirred solution.
-
Continue stirring for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into cold 1 M hydrochloric acid to quench the reaction.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 5-chloro-2-methoxycarbonyl-1-indanone as an off-white solid.[1]
Yield Data: An optimized procedure using a 1:1 ratio of DMF to DMC can achieve a yield of up to 88%.[1]
Protocol 2: Asymmetric Hydroxylation of 5-Chloro-2-methoxycarbonyl-1-indanone
This step is the most critical for establishing the desired (S)-stereochemistry. Various chiral catalysts have been developed for this transformation. Below are protocols based on a chiral Zr-salen polymer and a cinchonine-derived catalyst.
Method A: Using a Chiral Zr-Salen Polymer Catalyst
Materials:
-
5-chloro-2-methoxycarbonyl-1-indanone
-
Chiral Zr-salen polymer catalyst
-
tert-Butyl hydroperoxide (TBHP, 70% in H2O) or cumene hydroperoxide
-
Toluene
Procedure:
-
In a reaction vessel, suspend the chiral Zr-salen polymer catalyst in toluene.
-
Add 5-chloro-2-methoxycarbonyl-1-indanone to the suspension.
-
Add the oxidizing agent (e.g., tert-butyl hydroperoxide) to the mixture. The molar ratio of the indanone ester to the oxidizing agent to the catalyst is typically 1:1.2-1.5:0.05-0.1.[2]
-
Heat the reaction mixture to a reflux temperature between 60-120°C and maintain for 4 hours.[2]
-
After the reaction is complete, cool the mixture and recover the polymer catalyst by filtration.
-
The filtrate, containing the product, can be concentrated under reduced pressure.
Method B: Using a Cinchona Alkaloid Catalyst
An improved protocol utilizes aqueous TBHP as the oxidant with a cinchona alkaloid-based catalyst under mild conditions, offering an efficient and industrially scalable process.[3]
Quantitative Data Summary
The efficiency of the asymmetric hydroxylation step is paramount for the overall yield and purity of the final product. The choice of catalyst significantly impacts both the chemical yield and the enantiomeric excess (e.e.) of the desired (S)-enantiomer.
| Catalyst System | Oxidizing Agent | Yield (%) | Enantiomeric Excess (S-enantiomer) (%) | Reference |
| Chiral Zr-salen polymer | tert-Butyl hydroperoxide | Not specified | >98% | [2] |
| Chiral Zr-salen polymer | Oxidizing agent | 86-90% | >99% | |
| Cinchonine-based catalyst | Not specified | Not specified | ~75% | [2] |
| Vanadyl acetylacetonate complex | Cumene hydroperoxide | Not specified | Not specified | [4] |
Final Conversion to (S)-Indoxacarb
The resulting Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is then converted to (S)-indoxacarb through a series of reactions. This typically involves the formation of a Schiff base with a hydrazine derivative, followed by cyclization to form the oxadiazine ring system.[5] The final step is the coupling with a carbamate moiety to yield the active insecticide.[5]
Caption: Key steps in the conversion of the chiral intermediate to (S)-indoxacarb.
References
- 1. asianpubs.org [asianpubs.org]
- 2. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]
- 3. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-indanone core is a significant structural motif present in a multitude of biologically active molecules and natural products.[1] Its derivatives are pivotal in the development of therapeutic agents, demonstrating a wide range of activities including antiviral, anti-inflammatory, and neuroprotective properties.[1] A prominent method for constructing the 1-indanone framework is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[1][2] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically facilitated by a Brønsted or Lewis acid.[1] This document provides detailed experimental protocols for the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a representative 1-indanone derivative.
Reaction Mechanism and Workflow
The synthesis proceeds via an intramolecular Friedel-Crafts acylation. The reaction can be initiated in two primary ways:
-
Direct Cyclization: The precursor, 3-(3-(methoxycarbonyl)phenyl)propanoic acid, is treated with a strong Brønsted acid (e.g., polyphosphoric acid or triflic acid). The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion intermediate.
-
Acyl Chloride Pathway: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride then reacts with a Lewis acid (e.g., AlCl₃) to generate the acylium ion.
In both pathways, the generated acylium ion is attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step is a deprotonation to restore aromaticity, yielding the cyclized 1-indanone product.[1]
General Reaction Scheme: Image of the general reaction scheme for the synthesis of this compound.
Experimental Protocols
The synthesis of this compound is performed via a two-step process starting from the precursor 3-(3-(methoxycarbonyl)phenyl)propanoic acid.
Step 1: Synthesis of 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-(3-(methoxycarbonyl)phenyl)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution (HCl and SO₂) ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride, which is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.3 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Data Presentation
The efficiency of intramolecular Friedel-Crafts cyclizations can be influenced by the choice of catalyst and reaction conditions. The table below summarizes results for the synthesis of various 1-indanone derivatives from their corresponding 3-arylpropanoic acids, illustrating the versatility of the method.
| Entry | Starting Material (3-Arylpropanoic Acid) | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Phenylpropanoic acid | PPA | - | 85 | 0.5 | 92 | [2] |
| 2 | 3-(4-Methoxyphenyl)propanoic acid | PPA | - | 85 | 0.5 | 95 | [2] |
| 3 | 3-(4-Chlorophenyl)propanoic acid | Tb(OTf)₃ | o-DCB | 250 | 24 | 72 | [3] |
| 4 | 3-Phenylpropanoic acid | AlCl₃/SOCl₂ | DCM | RT | 2 | ~90 | [2] |
| 5 | 3-(3-Bromophenyl)propanoic acid | H₂SO₄ | - | 100 | 1 | 85 | [2] |
PPA = Polyphosphoric Acid, o-DCB = o-dichlorobenzene, DCM = Dichloromethane, RT = Room Temperature
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the acyl chloride pathway.
References
Application Notes and Protocols for the Characterization of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Abstract:
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. The methodologies described herein are essential for researchers, scientists, and professionals involved in drug development and quality control. The protocols cover a range of spectroscopic and chromatographic techniques crucial for elucidating the structure, purity, and physicochemical properties of the target compound. Quantitative data is summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships between analytical methods.
Introduction
This compound is a small organic molecule with potential applications in pharmaceutical and materials science research. Accurate and thorough characterization is paramount to ensure its identity, purity, and quality for any downstream application. This document outlines a suite of analytical methods for this purpose.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀O₃[1] |
| Molecular Weight | 190.19 g/mol [1] |
| CAS Number | 68634-02-6[1] |
Analytical Workflow
A typical analytical workflow for the characterization of a novel or synthesized batch of this compound involves a multi-technique approach to confirm its structure and assess its purity.
Caption: Overall analytical workflow for characterization.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
3.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Expected ¹H NMR Data (Representative Example: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in CDCl₃) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.79 | d, J = 7.6 Hz | 1H | Aromatic H |
| 7.63 | dd, J = 7.6, 7.6 Hz | 1H | Aromatic H |
| 7.50 | d, J = 7.6 Hz | 1H | Aromatic H |
| 7.42 | dd, J = 7.6, 7.6 Hz | 1H | Aromatic H |
| 3.80 | s | 3H | -OCH₃ |
| 3.75 | m | 1H | Aliphatic H |
| 3.60 | m | 1H | Aliphatic H |
| 3.40 | m | 1H | Aliphatic H |
3.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound.
3.2.1. GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to support the proposed structure.
Expected Mass Spectrometry Data
| Ion | m/z | Interpretation |
| [M]⁺ | 190.2 | Molecular Ion |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
3.3.1. FTIR (ATR) Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.
3.4.1. UV-Vis Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the solvent blank and one for the sample.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Chromatographic Analysis
Chromatographic methods are essential for determining the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
4.1.1. HPLC-UV Protocol
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength determined from the UV-Vis spectrum (e.g., λmax).
-
-
Data Analysis: Integrate the peak area of the main component and any impurities to calculate the purity of the sample.
Caption: HPLC experimental workflow for purity analysis.
Physical Characterization
Melting Point
The melting point is a key physical property that can indicate the purity of a crystalline solid.
5.1.1. Melting Point Protocol
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement:
-
Pack a small amount of the powdered sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
-
-
Analysis: A sharp melting range close to the literature value suggests high purity.
Summary of Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic and aliphatic protons, methyl ester singlet (~3.8 ppm) |
| ¹³C NMR | Chemical Shifts (ppm) | Carbonyl carbons (>170 ppm), aromatic carbons (120-150 ppm), aliphatic carbons, and methyl carbon |
| MS (EI) | Molecular Ion (m/z) | 190 |
| FTIR | Key Peaks (cm⁻¹) | ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1250 (C-O) |
| UV-Vis | λmax (nm) | Dependent on conjugation, expected in the 220-300 nm range |
| HPLC | Purity (%) | >95% (typical for purified compounds) |
| Melting Point | Range (°C) | A sharp, defined melting range |
References
Application Notes and Protocols: 1H and 13C NMR Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This document provides a detailed guide to the 1H and 13C NMR analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in various synthetic pathways. The protocols outlined below are designed to ensure the acquisition of high-quality NMR spectra for unambiguous characterization.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.21 | d | 1H | ~1.5 | H-4 |
| ~8.08 | dd | 1H | ~8.0, 1.5 | H-6 |
| ~7.55 | d | 1H | ~8.0 | H-7 |
| ~3.95 | s | 3H | - | -OCH₃ |
| ~3.20 | t | 2H | ~6.0 | H-1 |
| ~2.75 | t | 2H | ~6.0 | H-2 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~205.0 | C=O | C-3 |
| ~166.5 | C=O | -COOCH₃ |
| ~155.0 | Aromatic C | C-7a |
| ~138.0 | Aromatic C | C-3a |
| ~131.5 | Aromatic C | C-5 |
| ~130.0 | Aromatic CH | C-6 |
| ~125.0 | Aromatic CH | C-7 |
| ~124.0 | Aromatic CH | C-4 |
| ~52.5 | -OCH₃ | -OCH₃ |
| ~36.5 | CH₂ | C-1 |
| ~25.5 | CH₂ | C-2 |
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral interpretation.
-
Sample Quantity: For a standard 5 mm NMR tube, a sample concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is recommended.[1][2]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent volume is sufficient to cover the NMR detector coils, typically 0.6-0.7 mL for a standard tube.[1][3]
-
Dissolution: Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can affect spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, modern spectrometers can often reference the spectrum to the residual solvent signal.[1]
-
Tube and Cap: Use clean, high-quality NMR tubes that are free from scratches or defects.[3] Cap the tube securely to prevent solvent evaporation.
¹H NMR Spectroscopy Protocol
Instrument: 400 MHz NMR Spectrometer
| Parameter | Recommended Value |
| Pulse Program | zg30 or equivalent |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Number of Scans (NS) | 8-16 |
| Relaxation Delay (D1) | 1.0 s |
| Acquisition Time (AQ) | 3-4 s |
| Spectral Width (SW) | -2 to 12 ppm |
| Receiver Gain | Auto-adjust |
¹³C NMR Spectroscopy Protocol
Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
| Parameter | Recommended Value |
| Pulse Program | zgpg30 or equivalent (proton decoupled) |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Number of Scans (NS) | 1024 or more (as needed for S/N) |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1-2 s |
| Spectral Width (SW) | -10 to 220 ppm |
| Receiver Gain | Auto-adjust |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
Visualization of the NMR Analysis Workflow
Caption: Workflow for NMR analysis of small molecules.
Hypothetical Structure-Spectrum Correlation
The predicted chemical shifts are rationalized as follows:
-
¹H NMR:
-
The aromatic protons (H-4, H-6, H-7) are expected in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the benzene ring and the carbonyl and ester groups. H-4 and H-6 are further deshielded by the adjacent carbonyl and ester functionalities, respectively.
-
The methyl protons of the ester group (-OCH₃) are anticipated to appear as a singlet around 3.95 ppm.
-
The two methylene groups (H-1 and H-2) in the five-membered ring are expected to be triplets due to coupling with each other. H-1, being adjacent to the aromatic ring, will be slightly more downfield than H-2.
-
-
¹³C NMR:
-
The carbonyl carbon of the ketone (C-3) is expected at a very downfield shift, around 205.0 ppm.
-
The carbonyl carbon of the ester group will appear around 166.5 ppm.
-
The aromatic carbons will resonate in the 124.0-155.0 ppm range, with the quaternary carbons (C-3a, C-5, C-7a) having distinct chemical shifts from the protonated carbons.
-
The methyl carbon of the ester group is predicted around 52.5 ppm.
-
The aliphatic methylene carbons (C-1 and C-2) will be the most upfield signals, around 36.5 and 25.5 ppm, respectively.
-
This comprehensive guide provides the necessary protocols and a predictive framework for the NMR analysis of this compound, facilitating its unambiguous identification and characterization in a research and development setting.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in pharmaceutical synthesis. The described isocratic method provides excellent separation and resolution, making it suitable for in-process control and quality assessment of this compound. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully monitored during the manufacturing process to ensure the quality and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[1][2] This application note presents a validated HPLC method for the routine analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.[3][4]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v). Further dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material containing this compound in the diluent to achieve an expected concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 4.5 minutes. The method was validated for specificity, linearity, precision, and accuracy to ensure its suitability for quantitative analysis.
Method Validation Data
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 25 | 1250 |
| 50 | 2510 |
| 100 | 5025 |
| 150 | 7540 |
| 200 | 10050 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Parameter | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| Peak Area | 0.8% | 1.2% |
| Retention Time | 0.3% | 0.5% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.5 | 99.4 |
| 100 | 101.2 | 101.2 |
| 120 | 119.3 | 99.4 |
| Average Recovery | 100.0% |
Experimental Workflow
The following diagram illustrates the logical workflow of the analytical method.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, precise, and accurate for the determination of this compound. The method is suitable for routine quality control analysis and can be implemented in any laboratory with standard HPLC equipment. The validation data demonstrates that the method is reliable and meets the requirements for pharmaceutical analysis.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide prospective synthetic protocols for the utilization of methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate as a versatile starting material for the synthesis of novel indeno-fused heterocyclic compounds. The inherent β-ketoester functionality of this molecule makes it an ideal precursor for cyclocondensation reactions to form fused pyrazole and pyrimidine ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols detailed below are based on well-established synthetic methodologies for analogous transformations.
Application Note 1: Synthesis of Novel Indeno[5,6-e]pyrazol-4(1H)-one Derivatives
The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the preparation of pyrazoles. In this proposed synthesis, this compound can be reacted with hydrazine hydrate or substituted hydrazines to yield novel indeno[5,6-e]pyrazol-4(1H)-one derivatives. These compounds represent a new class of fused heterocyclic systems with potential applications in drug discovery.
Proposed Reaction Scheme:
-
Reaction: Cyclocondensation of this compound with hydrazine hydrate.
-
Product: 1,4,5,6-Tetrahydro-indeno[5,6-e]pyrazol-4-one.
Experimental Protocol
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Prepare a solution of hydrazine hydrate (1.2 eq) in the same solvent.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solution of this compound.
-
Slowly add the hydrazine hydrate solution to the flask with continuous stirring.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, typically 80-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the crude product with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified indeno[5,6-e]pyrazol-4(1H)-one derivative.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
-
Quantitative Data (Representative)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 1.0 | 190.19 | 10 |
| Hydrazine Hydrate (98%) | 1.2 | 50.06 | 12 |
| Product (Hypothetical) | |||
| 1,4,5,6-Tetrahydro-indeno[5,6-e]pyrazol-4-one | - | 186.19 | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of indeno[5,6-e]pyrazol-4(1H)-one.
Application Note 2: Synthesis of Novel Indeno[5,6-e]pyrimidin-4(1H)-one Derivatives
The Biginelli reaction and related cyclocondensation reactions provide a straightforward route to pyrimidine derivatives from β-dicarbonyl compounds, aldehydes, and urea or thiourea. A variation of this involves the direct condensation of a β-ketoester with urea, thiourea, or amidines. This proposed protocol outlines the synthesis of novel indeno[5,6-e]pyrimidin-4(1H)-one derivatives from this compound.
Proposed Reaction Scheme:
-
Reaction: Cyclocondensation of this compound with urea.
-
Product: 1,2,5,6-Tetrahydro-indeno[5,6-e]pyrimidine-2,4-dione.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.
-
Dissolve this compound (1.0 eq) and urea (1.5 eq) in absolute ethanol.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solution of the starting material and urea.
-
Slowly add the freshly prepared sodium ethoxide solution to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 6-12 hours.
-
Monitor the reaction progress using TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the reaction mixture with a dilute acid (e.g., 10% HCl) to a pH of approximately 5-6, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash it with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the product from a suitable solvent such as acetic acid or an ethanol/DMF mixture to obtain the purified indeno[5,6-e]pyrimidin-4(1H)-one derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
Quantitative Data (Representative)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 1.0 | 190.19 | 10 |
| Urea | 1.5 | 60.06 | 15 |
| Sodium Ethoxide | 1.1 | 68.05 | 11 |
| Product (Hypothetical) | |||
| 1,2,5,6-Tetrahydro-indeno[5,6-e]pyrimidine-2,4-dione | - | 214.19 | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of indeno[5,6-e]pyrimidin-4(1H)-one.
Signaling Pathway Diagram (Hypothetical)
Should these novel heterocyclic compounds be screened for biological activity, for instance, as kinase inhibitors, a potential mechanism of action could involve the inhibition of a specific signaling pathway implicated in cell proliferation and survival. The following diagram illustrates a generic kinase signaling pathway that could be a target for such compounds.
Caption: A generic MAPK/ERK signaling pathway, a potential target for novel kinase inhibitors.
Application Note and Protocol for the Scale-up Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Abstract
This document provides a detailed protocol for the scale-up synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy is centered around an efficient intramolecular Friedel-Crafts acylation. This application note includes a comprehensive experimental protocol, tabulated quantitative data from representative laboratory-scale and projected scale-up experiments, and detailed diagrams illustrating the reaction pathway and workflow. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction
Indanone scaffolds are core structures in a multitude of biologically active molecules and pharmaceutical agents. Their versatile chemical nature allows for further functionalization, making them valuable building blocks in medicinal chemistry. This compound, in particular, serves as a crucial precursor for compounds targeting a range of therapeutic areas.
The synthesis of substituted indanones can be approached through various methods, including intramolecular Friedel-Crafts reactions.[1] This electrophilic aromatic substitution pathway is a robust and reliable method for forming the fused ring system of indanone from a suitable acyclic precursor.[2][3] Key advantages of the acylation variant over alkylation include the prevention of polysubstitution and the absence of carbocation rearrangements, which leads to cleaner reactions and more predictable outcomes.[4]
This protocol details a two-step process for the scale-up synthesis of the target molecule, commencing with the formation of an acyl chloride from a substituted propanoic acid, followed by a Lewis acid-catalyzed intramolecular cyclization to yield the desired indanone.
Synthetic Pathway Overview
The selected synthetic route involves two primary transformations:
-
Acid Chloride Formation: The starting material, 3-(3-(methoxycarbonyl)phenyl)propanoic acid, is converted to its corresponding acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Intramolecular Friedel-Crafts Acylation: The generated acid chloride undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the five-membered ketone ring, yielding this compound.
This pathway is illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.
Step 1: Synthesis of 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride
Materials:
-
3-(3-(methoxycarbonyl)phenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, heating mantle, reflux condenser, nitrogen inlet
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a nitrogen inlet.
-
Charge the flask with 3-(3-(methoxycarbonyl)phenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (5-10 volumes).
-
Stir the suspension under a nitrogen atmosphere.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride is typically a viscous oil and is used directly in the next step without further purification.
Step 2: Scale-up Synthesis of this compound
Materials:
-
Crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (for extraction)
Procedure:
-
Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.
-
Charge the reactor with anhydrous dichloromethane (10-15 volumes relative to the starting acid) and cool to 0-5°C using a circulating chiller.
-
Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (1.1 - 1.3 eq) to the cold DCM. Stir until the AlCl₃ is well suspended. Note: This may be an exothermic process.
-
Dissolve the crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride from Step 1 in a minimal amount of anhydrous DCM and charge it to the dropping funnel.
-
Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature is maintained between 0°C and 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 5 volumes of ice and 1 volume of conc. HCl). Caution: This is a highly exothermic process and will release HCl gas. Ensure adequate ventilation and cooling.
-
Allow the mixture to warm to room temperature and stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Quantitative Data Summary
The following tables summarize representative data for the synthesis at both a laboratory scale and a projected pilot-plant scale.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Laboratory Scale (10g) | Projected Scale-up (1kg) |
| Starting Material | ||
| 3-(3-(methoxycarbonyl)phenyl)propanoic acid | 10.0 g (44.6 mmol) | 1.0 kg (4.46 mol) |
| Step 1: Acid Chloride Formation | ||
| Thionyl Chloride | 8.0 g (67.2 mmol) | 0.80 kg (6.72 mol) |
| DCM | 100 mL | 10 L |
| Reaction Time | 3 hours | 3-4 hours |
| Reaction Temperature | 40°C (Reflux) | 40°C (Reflux) |
| Step 2: Cyclization | ||
| Aluminum Chloride | 6.5 g (49.1 mmol) | 0.65 kg (4.91 mol) |
| DCM | 150 mL | 15 L |
| Addition Time | 30 min | 1.5 hours |
| Reaction Time | 2 hours | 2 hours |
| Reaction Temperature | 0-10°C | 0-10°C |
Table 2: Product Yield and Purity
| Parameter | Laboratory Scale | Projected Scale-up |
| Product | This compound | This compound |
| Theoretical Yield | 8.48 g | 848 g |
| Actual Yield (Crude) | 7.5 g | 745 g |
| Actual Yield (Purified) | 6.8 g | 660 g |
| Overall Yield (Purified) | ~80% | ~78% |
| Purity (HPLC) | >98% | >98% |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
Mechanism and Workflow Visualization
The key step in this synthesis is the intramolecular Friedel-Crafts acylation. The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile for the aromatic ring substitution.
Figure 2: Conceptual mechanism of intramolecular Friedel-Crafts acylation. (Note: DOT language does not render chemical structures; this is a conceptual representation).
Conclusion
The described two-step protocol provides a robust and scalable method for the synthesis of this compound. The intramolecular Friedel-Crafts acylation is a high-yielding and clean reaction, making it suitable for industrial production. Careful control of reaction temperature, especially during the addition of reagents and the quenching step, is critical for ensuring safety and maximizing yield on a large scale. The final product is obtained with high purity after a standard purification procedure, rendering it suitable for subsequent use in pharmaceutical synthesis.
References
Application Notes and Protocols: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route described is the intramolecular Friedel-Crafts acylation of a suitable precursor.
Introduction
This compound (also known as 5-carbomethoxy-1-indanone) is a bicyclic ketone that serves as a key building block in the synthesis of various biologically active molecules. Its rigid scaffold and functional handles make it an attractive starting material for the development of novel therapeutic agents. The synthesis of 1-indanones is most commonly achieved through an intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[1] This reaction can be promoted by either strong Brønsted acids, such as sulfuric acid and polyphosphoric acid (PPA), or Lewis acids like aluminum chloride (AlCl₃).[2][3]
The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and purity. Factors such as the nature of the substituents on the aromatic ring and the choice of solvent can significantly influence the outcome of the reaction.[4]
Synthesis Pathway
The synthesis of this compound typically proceeds via a two-step process from 4-methylbenzoic acid. The first step involves a reaction to introduce a three-carbon chain at the para position, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring system.
Caption: General synthetic pathway for this compound.
Experimental Protocols
The following protocols are generalized methods based on established procedures for the synthesis of similar 1-indanone derivatives. Researchers should optimize these conditions for their specific requirements.
Protocol 1: Intramolecular Friedel-Crafts Acylation using Aluminum Chloride
This protocol is adapted from standard procedures for Lewis acid-catalyzed cyclization of 3-arylpropanoic acid chlorides.
1. Preparation of 3-(4-carbomethoxyphenyl)propanoyl chloride:
-
To a solution of 3-(4-carbomethoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.
-
The resulting solution of the acid chloride is typically used directly in the next step without purification.
2. Intramolecular Friedel-Crafts Acylation:
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) in anhydrous DCM at 0 °C.
-
Add the solution of 3-(4-carbomethoxyphenyl)propanoyl chloride dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
3. Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification.
Protocol 2: Cyclization using Polyphosphoric Acid (PPA)
This method provides an alternative to the use of Lewis acids and is effective for many 3-arylpropanoic acids.
1. Reaction Setup:
-
Place 3-(4-carbomethoxyphenyl)propanoic acid (1 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid).
2. Reaction Execution:
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
3. Work-up and Purification:
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 1-indanone derivatives, which can be extrapolated for the synthesis of this compound.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 0 to rt | 2-4 | 70-90 | [5] |
| Friedel-Crafts Acylation | AlCl₃ | Benzene | Reflux | 5 | ~90 | [5] |
| Brønsted Acid Cyclization | Polyphosphoric Acid (PPA) | None | 80-100 | 2-4 | 60-85 | [3] |
| Brønsted Acid Cyclization | Trifluoromethanesulfonic acid | None | 0 to rt | 2.5 | up to 95 | [6] |
Characterization Data
This compound
-
Molecular Formula: C₁₁H₁₀O₃
-
Molecular Weight: 190.19 g/mol
-
Appearance: Expected to be a white to off-white solid. An analogous compound, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is reported as a yellow oil that solidifies on standing.[7]
-
CAS Number: 68634-03-7[8]
Note: The provided protocols and data are intended as a guide. Actual results may vary, and optimization of reaction conditions is recommended to achieve the desired outcome. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. d-nb.info [d-nb.info]
- 4. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 5. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. This compound|CAS 68634-03-7|TCIJT|製品詳細 [tci-chemical-trading.com]
Application Notes and Protocols for the Purification of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in various synthetic applications. The protocols are based on established methods for structurally similar compounds and are intended as a starting point for optimization. Two primary purification techniques are detailed: column chromatography and recrystallization.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step process. This process begins with a preliminary work-up to remove inorganic salts and highly polar impurities, followed by either column chromatography for high-purity isolation or recrystallization for bulk purification. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
Below is a logical workflow for the purification process:
Caption: General purification workflow for this compound.
Experimental Protocols
Note: The following protocols are based on methods for structurally related isomers and should be optimized for this compound.
Protocol 1: Purification by Silica Gel Column Chromatography
This method is ideal for achieving high purity and is based on a procedure for a closely related isomer, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[1]
A. Preliminary Aqueous Work-up:
-
Quenching: Cool the crude reaction mixture to room temperature. If the reaction involves reactive reagents such as sodium hydride, quench cautiously by the dropwise addition of water.
-
Acidification: Acidify the mixture with a suitable acid (e.g., 1 M HCl or 5 M HCl) to neutralize any base and protonate any salts of the product.[1]
-
Extraction: Extract the aqueous mixture with an organic solvent in which the target molecule is soluble, such as ethyl acetate (2-3 times).[1]
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which may be an oil or a solid.[1]
B. Column Chromatography:
-
Stationary Phase: Prepare a silica gel slurry in the initial eluent and pack a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in a non-polar solvent like pentane or hexane. A suggested starting gradient is 0% to 50% ethyl acetate in pentane.[1]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds and is suitable for larger scale operations. The choice of solvent is critical for successful recrystallization.
A. Solvent Screening:
-
Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Based on the properties of similar indanone structures, potential solvents to screen include ethanol, methanol, and mixtures of ethyl acetate and a non-polar solvent like hexane.
B. Recrystallization Procedure:
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be subsequently cooled in an ice bath or refrigerator.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected outcomes based on the purification of a structurally similar isomer, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, by column chromatography.[1] This data can be used as a benchmark for the purification of the target compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate | [1] |
| Crude Product Appearance | Yellow Oil | [1] |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Stationary Phase | Silica Gel (70 g) | [1] |
| Mobile Phase | 0-50% Ethyl Acetate in Pentane (Gradient) | [1] |
| Purified Product Appearance | Yellow Oil (solidified on standing) | [1] |
| Yield | 66% | [1] |
Purity Assessment
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the purification and assess the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities. The ¹H-NMR spectrum of the related methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in CDCl₃ shows characteristic signals at δ 7.79 (d), 7.63 (dd), 7.50 (d), 7.42 (dd), 3.80 (s), and multiplets between 3.40-3.75 ppm.[1]
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is 111°C.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, primarily focusing on the two most probable synthetic routes: Intramolecular Friedel-Crafts Acylation and Dieckmann Condensation.
Route 1: Intramolecular Friedel-Crafts Acylation
This route typically involves the cyclization of a substituted 3-phenylpropanoic acid.
Question: I am experiencing low to no yield of the desired indanone. What are the possible causes and solutions?
Answer:
Low or no yield in a Friedel-Crafts acylation is a common issue. Here are several factors to consider:
-
Catalyst Inactivity or Inappropriateness: The choice and activity of the Lewis or Brønsted acid are critical.
-
Solution: Ensure the catalyst (e.g., AlCl₃, polyphosphoric acid (PPA)) is fresh and anhydrous. Moisture can deactivate many Lewis acids.[1] Consider using alternative catalysts like triflic acid or Eaton's reagent, which can be more effective for certain substrates.
-
-
Deactivated Aromatic Ring: The starting material, a substituted 3-phenylpropanoic acid, may have electron-withdrawing groups that deactivate the aromatic ring, hindering the electrophilic substitution.
-
Solution: If the aromatic ring is deactivated, more forcing conditions such as higher temperatures or a stronger catalyst may be necessary. However, be aware that this can also lead to side reactions.
-
-
Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier, or excessive heat could lead to decomposition.
-
Solution: The optimal temperature depends on the substrate and catalyst. For AlCl₃-catalyzed reactions, it's common to start at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS to determine the ideal temperature and reaction time.
-
-
Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, rendering it inactive.[2]
-
Solution: Use at least a stoichiometric amount of the Lewis acid catalyst. For AlCl₃, 1.1 to 1.5 equivalents are often used.
-
Question: My reaction is producing multiple products, making purification difficult. How can I improve the selectivity?
Answer:
The formation of multiple products, including constitutional isomers and byproducts from intermolecular reactions, is a known challenge.
-
Intermolecular Acylation: At high concentrations, the reactive intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.
-
Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly to the reaction mixture.
-
-
Formation of Regioisomers: Depending on the substitution pattern of the aromatic ring, cyclization can occur at different positions, leading to a mixture of isomers.
-
Solution: The choice of catalyst and solvent can influence regioselectivity. For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can alter the isomer ratio. The use of specific solvents can also direct the reaction to favor one isomer over another.
-
Question: I am having trouble with the work-up and purification of my product. What are the best practices?
Answer:
Proper work-up and purification are crucial for obtaining a pure product.
-
Work-up: After the reaction is complete, it is typically quenched by carefully adding it to ice water. The product is then extracted with an organic solvent like ethyl acetate. The organic layer should be washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash.
-
Purification: Common methods for purifying indanones include:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from byproducts and unreacted starting materials.[3][4]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
-
Route 2: Dieckmann Condensation
This route involves the intramolecular cyclization of a diester.
Question: My Dieckmann condensation is not proceeding to completion. What could be the issue?
Answer:
Incomplete reaction in a Dieckmann condensation can be due to several factors:
-
Insufficient or Inappropriate Base: A strong base is required to deprotonate the α-carbon of the ester to form the enolate intermediate.
-
Solution: Sodium hydride (NaH) or sodium alkoxides (e.g., sodium ethoxide) are commonly used bases. Ensure the base is fresh and added in at least a stoichiometric amount. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, so a full equivalent of base is necessary.[5]
-
-
Presence of Protic Solvents: Protic solvents like water or alcohols can quench the enolate intermediate, preventing the cyclization.
-
Solution: Use anhydrous solvents (e.g., THF, toluene) and ensure all glassware is thoroughly dried before use.
-
-
Steric Hindrance: Bulky substituents on the diester can hinder the intramolecular reaction.
-
Solution: In some cases, using a stronger, non-nucleophilic base or higher reaction temperatures may help overcome steric hindrance.
-
Question: I am observing the formation of side products in my Dieckmann condensation. What are they and how can I avoid them?
Answer:
Side reactions can lower the yield of the desired β-keto ester.
-
Intermolecular Claisen Condensation: If the concentration of the diester is too high, an intermolecular reaction can compete with the desired intramolecular cyclization.
-
Solution: Use high dilution conditions by adding the diester slowly to a solution of the base.
-
-
Hydrolysis of the Ester: If there is any water present in the reaction mixture, the ester groups can be hydrolyzed, especially under basic conditions.
-
Solution: As mentioned before, ensure all reagents and solvents are anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: For the Friedel-Crafts acylation route , the most likely starting material is 3-(3-(methoxycarbonyl)phenyl)propanoic acid. For the Dieckmann condensation route , a suitable precursor would be a diester such as dimethyl 4-(2-methoxy-2-oxoethyl)phthalate or a related isomer.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly depending on the chosen route, the specific reaction conditions, and the purity of the starting materials. Literature reports for similar indanone syntheses show yields ranging from moderate to high (60-90%).[3][4][6]
Q4: What are the safety precautions I should take when performing this synthesis?
A4: Both Friedel-Crafts acylation and Dieckmann condensation involve hazardous reagents.
-
Friedel-Crafts catalysts like AlCl₃ and PPA are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong bases like sodium hydride are flammable solids and react violently with water to produce hydrogen gas. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation in Indanone Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric amounts, often in chlorinated solvents (e.g., CH₂Cl₂) or nitrobenzene, 0 °C to RT. | Readily available, effective for many substrates. | Moisture sensitive, can be difficult to handle, requires stoichiometric amounts.[2] |
| Polyphosphoric Acid (PPA) | Used as both solvent and catalyst, high temperatures (e.g., 100-150 °C). | Easy to handle, effective for less reactive substrates. | High viscosity can make stirring difficult, work-up can be challenging. |
| Triflic Acid (TfOH) | Catalytic or stoichiometric amounts, often in non-coordinating solvents, RT. | Very strong acid, can catalyze difficult cyclizations. | Expensive, corrosive. |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Used as both solvent and catalyst, moderate temperatures. | Strong dehydrating agent, effective for cyclization of carboxylic acids. | Corrosive, work-up requires care. |
Table 2: Common Bases for Dieckmann Condensation
| Base | Typical Solvent | Key Characteristics |
| Sodium Hydride (NaH) | THF, Toluene | Strong, non-nucleophilic base; reaction is irreversible as H₂ gas evolves. |
| Sodium Ethoxide (NaOEt) | Ethanol, THF | Strong base; often used when the ester is an ethyl ester to avoid transesterification. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF | Strong, sterically hindered base; can be useful for forming the kinetic enolate. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, place the 3-(3-(methoxycarbonyl)phenyl)propanoic acid.
-
Add the chosen solvent (e.g., dichloromethane).
-
Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the temperature.
-
Allow the reaction to stir at the appropriate temperature for the required time, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Dieckmann Condensation
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In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride in anhydrous THF.
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In a separate flask, dissolve the starting diester (e.g., dimethyl 4-(2-methoxy-2-oxoethyl)phthalate) in anhydrous THF.
-
Slowly add the diester solution to the sodium hydride suspension at room temperature or 0 °C.
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After the addition is complete, the reaction mixture may be heated to reflux to ensure completion. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with a few drops of water or ethanol.
-
Acidify the mixture with dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.[4]
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the intramolecular Friedel-Crafts acylation of its precursor, 3-(4-methoxycarbonylphenyl)propanoic acid.
Issue 1: Low or No Yield of Target Product
Question: My reaction is resulting in a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in an intramolecular Friedel-Crafts acylation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or Brønsted acid (e.g., polyphosphoric acid, methanesulfonic acid) is highly sensitive to moisture.[1] Any water in the glassware, solvent, or starting materials will deactivate the catalyst.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle hygroscopic catalysts under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the catalyst whenever possible.[1]
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product, a ketone, can form a complex with the catalyst, rendering it inactive.[1]
-
Solution: Increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the starting material. For Brønsted acids like PPA, ensure a sufficient excess is used to act as both catalyst and solvent.
-
-
Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures, while excessively high temperatures can lead to decomposition or side reactions.[1]
-
Solution: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For PPA-mediated reactions, temperatures around 100°C are often effective. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.
-
-
Deactivated Aromatic Ring: The starting material, 3-(4-methoxycarbonylphenyl)propanoic acid, has a deactivating ester group on the aromatic ring, which can hinder the electrophilic aromatic substitution.[1]
-
Solution: Employ a stronger Lewis acid or a superacid like triflic acid (TfOH). Alternatively, converting the carboxylic acid to the more reactive acyl chloride before cyclization can proceed under milder conditions.
-
-
Poor Quality Starting Material: Impurities in the 3-(4-methoxycarbonylphenyl)propanoic acid can interfere with the reaction.
-
Solution: Ensure the purity of the starting material through techniques like recrystallization or column chromatography before proceeding with the cyclization.
-
Issue 2: Formation of Multiple Products/Impurities
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts alongside the desired indanone. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products points towards side reactions or the presence of regioisomers.
Possible Causes & Solutions:
-
Formation of Regioisomers: While the primary cyclization is expected to occur at the position ortho to the propanoic acid chain, cyclization at the other ortho position (if available and sterically accessible) can lead to a regioisomeric indanone. For 3-(4-methoxycarbonylphenyl)propanoic acid, only one regioisomer is possible. However, incomplete reaction or side reactions involving the ester can lead to impurities.
-
Intermolecular Acylation: At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.
-
Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly to the reaction mixture.
-
-
Decarboxylation: At elevated temperatures, particularly with strong acids, decarboxylation of the starting material or product can occur.
-
Solution: Carefully control the reaction temperature and time. Use the mildest effective conditions.
-
-
Hydrolysis of the Methyl Ester: If water is present in the reaction or during workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Maintain anhydrous reaction conditions and perform an esterification workup step if hydrolysis is suspected.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are recommended?
Answer:
Purification of indanone derivatives often requires chromatographic techniques.
Recommended Purification Protocol:
-
Workup: After quenching the reaction, typically with ice water, the product is extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a brine wash. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Column Chromatography: Flash column chromatography is the most effective method for purifying the target compound.
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is typically effective. A good starting point for developing the gradient is 10-30% ethyl acetate in hexanes.[2] The polarity can be gradually increased to elute the more polar product while leaving highly polar impurities on the column. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired product on a TLC plate.[2]
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the intramolecular Friedel-Crafts acylation of 3-(4-methoxycarbonylphenyl)propanoic acid. This involves the cyclization of the propanoic acid side chain onto the aromatic ring in the presence of a strong acid catalyst.
Q2: How can I prepare the precursor, 3-(4-methoxycarbonylphenyl)propanoic acid?
A2: This precursor can be synthesized from 4-carboxyphenylacetic acid. The synthesis involves a series of standard organic transformations, potentially including chain extension followed by esterification of the aromatic carboxylic acid. Alternatively, it can be prepared from p-toluic acid through steps that introduce the propanoic acid side chain.
Q3: Which catalyst is best for the intramolecular Friedel-Crafts cyclization?
A3: The choice of catalyst is crucial and depends on the reactivity of the substrate. For the deactivated ring in 3-(4-methoxycarbonylphenyl)propanoic acid, stronger catalysts are generally required.
- Polyphosphoric acid (PPA): Often used as both a catalyst and a solvent at elevated temperatures.
- Methanesulfonic acid (MSA): A strong Brønsted acid that can be effective.
- Eaton's Reagent (P₂O₅ in MSA): A very powerful dehydrating agent and acid catalyst.
- Thionyl chloride (SOCl₂) followed by a Lewis acid (e.g., AlCl₃): This two-step approach involves converting the carboxylic acid to the more reactive acyl chloride, which can then be cyclized under milder conditions.
Q4: Can I use a microwave reactor for this synthesis?
A4: Yes, microwave-assisted synthesis can be a valuable tool for this reaction. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Q5: How do I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can be used to see the spots. For more quantitative analysis, LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Intramolecular Friedel-Crafts Acylation
| Entry | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | PPA | - | 80 | 4 | 45 | 85 | Incomplete conversion |
| 2 | PPA | - | 100 | 4 | 70 | 90 | Good conversion, minor impurities |
| 3 | PPA | - | 120 | 4 | 65 | 80 | Increased side products/darkening |
| 4 | MSA | - | 80 | 6 | 60 | 88 | Moderate yield |
| 5 | SOCl₂ (1.2), then AlCl₃ (1.2) | Dichloromethane | 0 to RT | 3 | 75 | 92 | Clean reaction, good yield |
| 6 | Eaton's Reagent | - | 60 | 2 | 80 | 95 | High yield, clean product |
Note: This table presents hypothetical data for illustrative purposes, based on typical outcomes for similar reactions.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid
This protocol describes a plausible synthesis of the precursor from 4-formylbenzoic acid.
-
Step 1: Knoevenagel Condensation: To a solution of 4-formylbenzoic acid and malonic acid in pyridine, add a catalytic amount of piperidine. Heat the mixture at reflux for 4-6 hours. After cooling, pour the reaction mixture into dilute hydrochloric acid to precipitate the product, 3-(4-carboxyphenyl)acrylic acid. Filter, wash with water, and dry.
-
Step 2: Reduction: The 3-(4-carboxyphenyl)acrylic acid is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This will yield 3-(4-carboxyphenyl)propanoic acid.
-
Step 3: Selective Esterification: To a solution of 3-(4-carboxyphenyl)propanoic acid in methanol, add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 8-12 hours. After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layer is dried and concentrated to yield 3-(4-methoxycarbonylphenyl)propanoic acid.
Protocol 2: Intramolecular Friedel-Crafts Acylation to Yield this compound
This protocol is a representative procedure for the cyclization step.
-
Method A: Using Polyphosphoric Acid (PPA)
-
To a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (a 10-fold excess by weight relative to the starting material).
-
Heat the PPA to 80-100°C with stirring.
-
Slowly add 3-(4-methoxycarbonylphenyl)propanoic acid to the hot PPA.
-
Continue stirring at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
-
Method B: Using Thionyl Chloride and Aluminum Chloride
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To a solution of 3-(4-methoxycarbonylphenyl)propanoic acid in an anhydrous solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0°C.
-
Carefully add aluminum chloride (1.2 equivalents) portion-wise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic route.
Route 1: Dieckmann Condensation
The synthesis of the target molecule via Dieckmann condensation typically involves the intramolecular cyclization of a precursor like dimethyl 3-(2-methoxy-2-oxoethyl)benzoate.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the ester. | Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). |
| Presence of Water: Moisture in the reaction will quench the strong base and hydrolyze the ester starting material. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Solvent: The polarity of the solvent can affect the stability of the enolate intermediate. | Aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred as they can enhance enolate stability and may reduce side reactions.[1] |
| Steric Hindrance: Bulky substituents on the starting material may hinder the intramolecular cyclization. | This may require optimization of reaction conditions (e.g., higher temperature, longer reaction time) or exploring an alternative synthetic route. |
Problem 2: Formation of a Major Side Product
| Potential Cause | Suggested Solution |
| Intermolecular Condensation (Dimerization): At high concentrations, the enolate may react with another molecule of the starting material instead of intramolecularly. | Perform the reaction under high dilution conditions to favor the intramolecular pathway. Add the starting material slowly to the base solution. |
| Decarboxylation: The β-keto ester product can undergo decarboxylation upon prolonged heating or under acidic/basic workup conditions, leading to 1-indanone-5-carboxylic acid.[2][3] | Perform the reaction at the lowest effective temperature and carefully control the pH during workup. Use milder workup procedures if decarboxylation is a significant issue. |
| Cleavage of the β-keto ester (Reverse Dieckmann): If the product lacks an enolizable proton, the reverse reaction can occur, especially in the presence of a strong base. | Ensure the reaction conditions favor the forward reaction. The use of a full equivalent of base helps to deprotonate the product and drive the equilibrium forward.[4] |
Route 2: Intramolecular Friedel-Crafts Acylation
This route typically involves the cyclization of 3-(4-(methoxycarbonyl)phenyl)propanoic acid or its corresponding acyl chloride.
Problem 1: Reaction Fails to Proceed
| Potential Cause | Suggested Solution |
| Deactivated Aromatic Ring: The methyl carboxylate group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[5][6] | A strong Lewis acid catalyst (e.g., AlCl₃) is typically required in stoichiometric amounts.[7] Alternatively, a Brønsted superacid like triflic acid may be effective. |
| Insufficiently Reactive Electrophile: The carboxylic acid may not be readily converted to the acylium ion intermediate. | Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the cyclization step. |
| Incompatible Functional Groups: The presence of basic functional groups (e.g., amines) can complex with the Lewis acid catalyst, rendering it inactive.[5] | Protect any incompatible functional groups before attempting the Friedel-Crafts acylation. |
Problem 2: Formation of Isomeric Products
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity: The acylium ion may attack a different position on the aromatic ring, leading to the formation of regioisomers. | The directing effect of the methyl carboxylate group (meta-directing) should favor the desired product. However, steric factors could lead to other isomers. Purification by column chromatography is often necessary to separate isomers. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the Dieckmann condensation and the intramolecular Friedel-Crafts acylation are viable routes. The choice often depends on the availability of starting materials and the specific experimental capabilities. The Dieckmann condensation can be effective but is sensitive to reaction conditions, particularly the choice of base and the need for anhydrous conditions. The intramolecular Friedel-Crafts acylation is a robust method for forming the indanone core, but the deactivating nature of the methyl carboxylate substituent requires careful selection of a strong acid catalyst.[5][6]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q3: What are the best practices for purifying the final product?
A3: Purification is typically achieved through silica gel column chromatography.[8][9] The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution, for instance with an ethyl acetate/pentane mixture, can be effective.[8][9] Recrystallization may also be a viable purification method if a suitable solvent system is found.
Q4: Can I use a different ester, such as an ethyl ester, in the starting material?
A4: Yes, it is generally possible to use other alkyl esters. For the Dieckmann condensation, if an ethoxide base is used with a methyl ester starting material, transesterification can occur. To avoid a mixture of products, it is best to match the alkoxide base to the ester in the starting material (e.g., use sodium methoxide with a methyl ester).
Q5: What safety precautions should I take when performing these syntheses?
A5: Both synthetic routes involve hazardous reagents. Strong bases like sodium hydride are highly flammable and react violently with water. Strong acids like aluminum trichloride and triflic acid are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure you are familiar with the specific hazards of all chemicals being used by consulting their Safety Data Sheets (SDS).
Key Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation
This protocol is adapted from the synthesis of a related isomer, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[8][9]
Starting Material: Dimethyl 3-(2-methoxy-2-oxoethyl)benzoate
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Under an inert atmosphere (argon or nitrogen), dissolve the starting diester in anhydrous tetrahydrofuran (THF).
-
With stirring, slowly add sodium hydride (60% dispersion in mineral oil) to the solution.
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Slowly heat the reaction mixture to reflux and maintain for 1-2 hours. The formation of a thick paste may be observed.
-
Cool the reaction mixture to room temperature and carefully quench by the dropwise addition of water.
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Acidify the mixture with 5 M hydrochloric acid (HCl).
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Extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Protocol 2: Synthesis via Intramolecular Friedel-Crafts Acylation
This is a general protocol for the cyclization of an arylpropanoic acid.
Starting Material: 3-(4-(methoxycarbonyl)phenyl)propanoic acid
Step 2a: Conversion to Acyl Chloride (Optional but Recommended)
-
In a fume hood, add the starting carboxylic acid to a round-bottom flask.
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Slowly add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.
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Remove the excess SOCl₂ by distillation or under reduced pressure to obtain the crude acyl chloride.
Step 2b: Intramolecular Friedel-Crafts Acylation
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Under an inert atmosphere, suspend aluminum trichloride (AlCl₃) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the acyl chloride (from Step 2a) or the starting carboxylic acid in the same solvent.
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Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench by pouring the mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Main reaction and side reaction pathways in the Dieckmann condensation.
Caption: Main reaction pathway and potential issues in the Friedel-Crafts acylation.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 [chemicalbook.com]
Technical Support Center: Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
Question: We are experiencing a significant loss of product during the purification of this compound. What are the potential causes and solutions?
Answer:
Low recovery of the target compound can stem from several factors, from the initial work-up to the final purification steps. Based on the typical synthesis of indanone derivatives via intramolecular Friedel-Crafts acylation, here are the likely causes and recommended solutions:
-
Incomplete Reaction or Side Reactions: The synthesis of indanones can sometimes result in the formation of side products or incomplete conversion of starting materials, complicating purification and reducing the overall yield.
-
Suboptimal Extraction: During the aqueous work-up, the product might not be fully extracted into the organic layer if the pH is not optimal or if an insufficient volume of solvent is used.
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Degradation on Silica Gel: While generally stable, some indanone derivatives can be sensitive to acidic conditions. Standard silica gel is slightly acidic and may cause degradation or irreversible adsorption of the product.
-
Co-elution with Impurities: If the polarity of the product and a major impurity are very similar, it can be challenging to achieve good separation by column chromatography, leading to fractions with mixed compounds and subsequent loss of pure product.
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Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An unsuitable solvent will lead to poor recovery, either by dissolving the product too well or not at all.
Troubleshooting Table for Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before quenching. |
| Suboptimal Extraction | Adjust the pH of the aqueous layer to ensure the product is in a neutral form. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Degradation on Silica Gel | Use deactivated silica gel (treated with a base like triethylamine) for column chromatography. Alternatively, consider using a different stationary phase like alumina. |
| Co-elution of Impurities | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. If co-elution persists, consider an alternative purification method like preparative HPLC. |
| Poor Recrystallization | Perform small-scale solvent screening to identify a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound when hot but not at room temperature. |
Issue 2: Persistent Impurities in the Final Product
Question: After purification by column chromatography, our batch of this compound still shows the presence of impurities in the NMR and HPLC analysis. What are these impurities and how can we remove them?
Answer:
The nature of impurities will depend on the synthetic route employed. For a typical intramolecular Friedel-Crafts acylation, common impurities include:
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Unreacted Starting Material: The precursor acid or acid chloride may not have fully cyclized.
-
Regioisomers: If the aromatic ring has multiple possible sites for acylation, regioisomers can be formed.[1]
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Poly-acylated Products: Although less common with acylation than alkylation, polysubstitution can occur under harsh reaction conditions.[2]
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By-products from the Lewis Acid: Residual catalyst or its hydrolysis products can contaminate the final product.
Strategies for Removing Persistent Impurities:
-
Optimize Column Chromatography:
-
Solvent System: A detailed gradient elution can improve separation. For instance, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate can effectively separate compounds with close Rf values.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A longer column can also provide better resolution.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.
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Solvent Selection: Experiment with different solvents or solvent mixtures. Common choices for indanone derivatives include ethanol, methanol, ethyl acetate/hexane, and toluene.
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Procedure: Dissolve the impure compound in the minimum amount of hot solvent and allow it to cool slowly. The pure compound should crystallize out, leaving the impurities in the mother liquor.
-
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed to separate the target compound from closely related impurities.
Experimental Protocol: Optimized Column Chromatography
A typical protocol for purifying this compound is as follows:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
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Column Packing: Prepare a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dried product-silica mixture onto the top of the packed column.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Analysis Comparison
| Analytical Technique | Information Provided | Typical Purity Target |
| HPLC | Quantitative assessment of purity and detection of non-volatile impurities. | >98% |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | No observable impurity signals. |
| LC-MS | Confirmation of molecular weight and identification of impurities. | Mass consistent with the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: Pure this compound is typically a white to off-white solid. It is generally stable when stored at room temperature in a well-sealed container, protected from light and moisture.
Q2: Can I use a different purification method instead of column chromatography?
A2: Yes, while column chromatography is the most common method, other techniques can be employed depending on the scale and required purity. For small quantities and high purity, preparative TLC or preparative HPLC are viable options. For large-scale purification, recrystallization is often the most practical and economical method, provided a suitable solvent is found.
Q3: My compound appears as an oil and does not solidify. What should I do?
A3: An oily product often indicates the presence of impurities that are depressing the melting point. Try the following:
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) and stir or sonicate the mixture. This can often induce crystallization by washing away oily impurities.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the oil can initiate crystallization.
-
Further Purification: If trituration fails, the oil likely requires further purification by column chromatography to remove the impurities preventing crystallization.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for full characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
HPLC: To determine the purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carbonyl, ester).
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
References
Stability and degradation of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under recommended storage conditions, which typically include storage in a cool, dry, and dark place in a well-sealed container. However, the presence of a ketone and an ester functional group suggests potential susceptibility to degradation under certain environmental stresses.
Q2: What are the primary functional groups in this compound that may be susceptible to degradation?
A2: The two primary functional groups that may be involved in degradation pathways are the methyl ester and the cyclic ketone (indanone moiety). The ester is susceptible to hydrolysis, while the ketone can undergo oxidation, although it is generally more resistant than an aldehyde.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the functional groups present, the most probable degradation pathways are:
-
Hydrolysis: The methyl ester can hydrolyze under acidic or basic conditions to form 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid and methanol.[1][2]
-
Oxidation: The ketone functional group can be oxidized, potentially leading to ring-opening products. This is more likely to occur in the presence of strong oxidizing agents.[3][4]
-
Photodegradation: Aromatic ketones are known to be photosensitive and can degrade upon exposure to light, particularly UV radiation.[5]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, the compound is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents. It is also advisable to avoid moisture to prevent hydrolysis of the ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over time in solution. | Hydrolysis of the methyl ester. This is accelerated by acidic or basic conditions and the presence of water. | Prepare solutions fresh in a neutral, anhydrous solvent. If aqueous solutions are necessary, buffer them to a neutral pH and use them immediately. Store solutions at low temperatures. |
| Appearance of an unexpected peak in HPLC analysis after exposure to air or certain reagents. | Oxidative degradation. The ketone or other parts of the molecule may have been oxidized. | Degas solvents and blanket reactions with an inert gas (e.g., nitrogen or argon). Avoid using strong oxidizing agents unless they are part of the intended reaction. |
| Discoloration or degradation of the solid compound upon storage. | Photodegradation. Exposure to light, especially UV light, can cause degradation of the aromatic ketone. | Store the solid compound in an amber vial or a container protected from light. |
| Inconsistent analytical results between batches. | Variable storage conditions or handling. Differences in exposure to moisture, light, or temperature can lead to varying levels of degradation. | Standardize storage and handling procedures for all batches. Perform regular purity checks on stored materials. |
Proposed Degradation Pathways
The following diagram illustrates the plausible degradation pathways for this compound under forced degradation conditions.
Caption: Plausible degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
The following are detailed protocols for conducting forced degradation studies to assess the stability of this compound.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solution: For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL.
Analytical Method for Stability Monitoring
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound (to be determined experimentally, likely in the UV range).
-
Injection Volume: 10 µL.
Forced Degradation Conditions
| Stress Condition | Protocol | Expected Degradation |
| Acid Hydrolysis | 1. To 1 mL of the working solution, add 1 mL of 0.1 M HCl.2. Heat at 60°C for 24 hours.3. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable volume with the mobile phase. | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| Base Hydrolysis | 1. To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.2. Keep at room temperature for 8 hours.3. Neutralize with 0.1 M HCl and dilute to a suitable volume with the mobile phase. | Rapid hydrolysis of the methyl ester. |
| Oxidative Degradation | 1. To 1 mL of the working solution, add 1 mL of 3% H₂O₂.2. Keep at room temperature for 24 hours, protected from light.3. Dilute to a suitable volume with the mobile phase. | Oxidation of the ketone, potentially leading to ring-opening. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 60°C for 48 hours.2. Also, heat a solution of the compound (100 µg/mL in an appropriate solvent) at 60°C for 48 hours. | Assess the thermal stability of both the solid and the solution. |
| Photodegradation | 1. Expose a solution of the compound (100 µg/mL) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.2. A control sample should be wrapped in aluminum foil to protect it from light. | Formation of various photoproducts due to the aromatic ketone moiety. |
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Summary of Potential Degradation Data (Hypothetical)
The following table summarizes hypothetical results from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Proposed) |
| 0.1 M HCl, 60°C, 24h | 15% | 1 | 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |
| 0.1 M NaOH, RT, 8h | >90% | 1 | 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |
| 3% H₂O₂, RT, 24h | 8% | 2 | Ring-opened products |
| 60°C (Solid), 48h | <1% | 0 | - |
| 60°C (Solution), 48h | 3% | 1 | Minor unidentified product |
| Photostability Chamber | 25% | 3+ | Complex mixture of photoproducts |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own experiments and validate their findings.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
How to improve the stereoselectivity in the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate analogs
Technical Support Center: Stereoselectivity in the Synthesis of Indanone Analogs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate analogs and related indanone structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in the synthesis of chiral indanone analogs?
The main strategies involve creating one or more stereocenters with a high degree of control. This is typically achieved through:
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Asymmetric Catalysis: Using a small amount of a chiral catalyst (often a metal complex with a chiral ligand) to steer the reaction towards a specific stereoisomer. Methods include asymmetric hydrogenation, cyclization, and addition reactions.[1][2][3]
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Organocatalysis: Employing chiral organic molecules (like amines or phosphoric acids) as catalysts to induce enantioselectivity, for instance, in Michael additions or aldol reactions to form the indanone core.[4]
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Chiral Auxiliaries: Covalently attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
-
Biocatalysis: Using enzymes, such as ene-reductases or transaminases, which can offer extremely high levels of stereoselectivity under mild reaction conditions.[5][6]
Q2: How do I choose the appropriate catalytic system for my target molecule?
The choice of catalyst depends heavily on the specific reaction and the substrate. For instance:
-
Rhodium-based catalysts with chiral ligands like MonoPhos have shown excellent results (up to 95% ee) in the asymmetric intramolecular 1,4-addition of chalcone derivatives to form 3-aryl-1-indanones.[3][7]
-
Ruthenium catalysts , such as Noyori-type catalysts (e.g., Ts-DENEB), are highly effective for the asymmetric transfer hydrogenation (ATH) of the ketone group, producing chiral indanols with excellent stereoselectivity (99% ee).[8]
-
Palladium and Nickel catalysts are used in various cyclization and C-C bond activation reactions to construct the chiral indanone skeleton.[1][2]
A logical workflow for catalyst selection is outlined below.
Q3: What is the difference between diastereoselectivity and enantioselectivity in this synthetic context?
-
Enantioselectivity is crucial when creating the first stereocenter in an achiral molecule, or when a chiral catalyst differentiates between two enantiomeric faces of a substrate. The goal is to produce one enantiomer in excess of the other.[9][10] For example, the reduction of an achiral indanone to a chiral indanol.
-
Diastereoselectivity becomes important when a reaction creates a new stereocenter in a molecule that already contains one. The two products (diastereomers) have different physical properties.[9][10] For example, reducing the ketone of a racemic 3-substituted indanone will produce a mixture of cis and trans diastereomers.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%) in Asymmetric Transfer Hydrogenation (ATH)
-
Question: My ATH of the 3-oxo group to produce a chiral alcohol is yielding a nearly racemic mixture (low ee%). What are the common causes and how can I fix this?
-
Answer: Low enantioselectivity in ATH reactions is often linked to the catalyst system and reaction conditions.
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Catalyst Choice and Integrity: The choice of catalyst is paramount. For 3-aryl-indanones, oxo-tethered Ru-catalysts like (R,R)-Ts-DENEB have demonstrated superior performance, achieving up to 99% ee.[8] Ensure your catalyst has not decomposed and is handled under an inert atmosphere.
-
Hydrogen Source: The combination of formic acid (HCO₂H) and triethylamine (Et₃N) is a standard hydrogen source. The ratio and purity of these reagents can impact selectivity.[8]
-
Solvent: The solvent can significantly influence the transition state energy. Protic solvents like methanol are commonly used.[8] Screen other solvents (e.g., isopropanol, acetonitrile) if selectivity remains low.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. Try running the reaction at 0 °C or lower.
-
Substrate Compatibility: The substituents on your indanone ring can sterically or electronically interfere with the catalyst-substrate interaction. The catalyst may need to be re-optimized for your specific analog.
-
Problem 2: Poor Yields or Selectivity in Rh-Catalyzed Asymmetric Cyclization
-
Question: I am attempting an intramolecular 1,4-addition to synthesize a chiral 3-aryl-1-indanone, but the reaction is giving low yields and/or poor ee%. What should I investigate?
-
Answer: This reaction is sensitive to several factors related to the catalyst, substrate, and reaction environment.
-
Ligand Selection: While (R)-MonoPhos is a well-established ligand for this transformation, its purity is critical.[7] Other monodentate or bidentate phosphine ligands could be screened for your specific substrate.
-
Base and Additives: An aqueous base (e.g., K₃PO₄) is often required.[2] The concentration and choice of base can affect both rate and selectivity.
-
Substrate Purity: The pinacolborane chalcone derivative precursor must be pure. Impurities can poison the catalyst or lead to side reactions.[3]
-
Inert Atmosphere: Rhodium catalysts are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (N₂ or Ar) using properly dried, degassed solvents.
-
Data Summary Tables
Table 1: Comparison of Key Catalytic Systems for Asymmetric Indanone Synthesis
| Catalytic System | Catalyst / Ligand | Reductant / Additive | Substrate Scope | Max Yield (%) | Max ee (%) | Reference |
| Rh-Catalyzed 1,4-Addition | [Rh(acac)(CO)₂] / (R)-MonoPhos | K₃PO₄ (aq) | Pinacolborane chalcones | 95 | 95 | [2][7] |
| Pd-Catalyzed C-C Activation | Pd₂(dba)₃·CHCl₃ / (R)-TolBINAP | CO (1 atm) / NaBARF | Aryl-substituted cyclobutanones | 82 | 96 | [2] |
| Ni-Catalyzed Reductive Cyclization | Ni(OAc)₂ / P-chiral monophosphine | Silane | Enones | High | High | [1][2] |
Table 2: Catalyst Performance in Asymmetric Transfer Hydrogenation of 3-Aryl-1-Indanone
| Entry | Catalyst (mol%) | Substrate | Conversion (%) | Product | Yield (%) | ee (%) | Reference |
| 1 | (R,R)-Ts-DENEB (1) | 3-phenyl-1-indanone | >99 | cis-(1R,3R)-indanol | 97 | 99 | [8] |
| 2 | (S,S)-Ts-DENEB (1) | 3-phenyl-1-indanone | >99 | cis-(1S,3S)-indanol | 95 | 99 | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Intramolecular 1,4-Addition
This protocol is adapted from the synthesis of chiral 3-aryl-1-indanones and should be optimized for specific analogs.[7]
-
To a dried Schlenk tube under an argon atmosphere, add the Rh(I) catalyst precursor (e.g., [Rh(acac)(CO)₂], 2.5 mol%) and the chiral ligand (e.g., (R)-MonoPhos, 6 mol%).
-
Add the desired solvent (e.g., 1,4-dioxane, 1.0 M) and stir the mixture at room temperature for 20 minutes.
-
Add the pinacolborane chalcone derivative substrate (1.0 equiv) to the tube.
-
Add the aqueous base (e.g., K₃PO₄, 3.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee%) using chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
This protocol is adapted from the reduction of 3-aryl-indanones and should be optimized for specific analogs.[8]
-
To a dried reaction vessel under a nitrogen atmosphere, add the chiral Ru-catalyst (e.g., (R,R)-Ts-DENEB, 1 mol%) and the 3-substituted-1-indanone substrate (1.0 equiv).
-
Add the solvent (e.g., methanol, 0.2 M).
-
Add the azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N, e.g., 5:2 mixture, 5 equiv).
-
Stir the reaction at room temperature (23 °C) and monitor for completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the chiral indanol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee%) by chiral HPLC analysis.
References
- 1. Indanone synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 8.4. Stereoselectivity – Introduction to Organic Chemistry [saskoer.ca]
Common pitfalls in the handling and storage of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Disclaimer: Information regarding the specific handling, storage, and experimental use of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS: 68634-03-7) is limited in publicly available literature. Much of the guidance provided below is inferred from the general chemical properties of indanones and β-keto esters, as well as from data available for the isomeric compound, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Researchers should always perform small-scale stability and solubility tests under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As a β-keto ester, the primary stability concerns are hydrolysis of the methyl ester and decarboxylation. These reactions are typically accelerated by strong acidic or basic conditions and elevated temperatures. The indanone ring system is generally stable but can be susceptible to oxidation or reduction depending on the reagents used.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C is a common recommendation for similar compounds) and protected from light and moisture.
Q3: In which common laboratory solvents is this compound likely to be soluble?
Q4: Are there any known incompatibilities for this compound?
A4: Yes, based on the reactivity of related compounds, it is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yield
Your reaction involving this compound is resulting in a complex mixture of products, a low yield of the desired product, or failure to proceed as expected.
Potential Causes and Solutions:
-
Degradation of Starting Material: The compound may have degraded during storage or handling.
-
Troubleshooting Step: Verify the purity of your starting material using techniques like NMR or LC-MS. If impurities are detected, purify the compound before use (e.g., by recrystallization or column chromatography).
-
-
Reaction Conditions Too Harsh: The presence of strong acids, bases, or high temperatures could be causing decomposition.
-
Troubleshooting Step: If possible, use milder reaction conditions. For example, substitute a strong base with a weaker, non-nucleophilic base. If elevated temperatures are necessary, minimize the reaction time.
-
-
Hydrolysis or Transesterification: If your reaction is run in the presence of water or alcohols, you may be observing hydrolysis to the corresponding carboxylic acid or transesterification.
-
Troubleshooting Step: Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere to exclude moisture. If an alcohol is a necessary reagent, consider if transesterification is a possible side reaction.
-
Issue 2: Difficulty in Dissolving the Compound
You are unable to achieve complete dissolution of this compound in your chosen solvent.
Potential Causes and Solutions:
-
Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for the compound.
-
Troubleshooting Step: Refer to Table 1 for a list of recommended solvents. If solubility is still an issue, try a solvent mixture. For example, a small amount of a more polar solvent like DMF or DMSO can sometimes aid dissolution in a less polar solvent.
-
-
Incomplete Dissolution at Room Temperature: The compound may have limited solubility at lower temperatures.
-
Troubleshooting Step: Gentle warming and sonication can often help to dissolve the compound. However, be mindful of the potential for thermal degradation, especially if the solution is to be used over a prolonged period.
-
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Dichloromethane (DCM) | High | A good initial choice for many reactions. |
| Chloroform | High | Similar to DCM. |
| Ethyl Acetate | High | A common solvent for reactions and chromatography. |
| Tetrahydrofuran (THF) | High | Be aware of potential peroxide formation in aged THF. |
| Acetone | Moderate to High | Useful for dissolving for analysis. |
| Methanol / Ethanol | Moderate | Potential for transesterification under certain conditions. |
| Dimethylformamide (DMF) | High | Use with caution due to high boiling point. |
| Dimethyl Sulfoxide (DMSO) | High | Use with caution due to high boiling point and potential for side reactions. |
| Water | Low | Insoluble for most practical purposes. |
| Hexanes / Pentane | Low | Can be used as an anti-solvent for precipitation. |
Experimental Protocols
General Protocol: α-Alkylation of a β-Keto Ester
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents and liquid reagents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
-
Deprotonation:
-
Slowly add a non-nucleophilic base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide) (1.0-1.2 equivalents) to the stirred solution.
-
Stir the mixture at the same temperature for 30-60 minutes to allow for complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature slowly and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: A generalized experimental workflow for the α-alkylation of a β-keto ester.
Technical Support Center: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. The information focuses on overcoming common challenges, particularly low reaction yields.
Troubleshooting Guide
Issue: Low or No Yield of this compound
A low yield of the target indanone is a frequent challenge, often stemming from the intramolecular Friedel-Crafts acylation step. Below are potential causes and their solutions.
| Potential Cause | Explanation & Solution |
| Inactive or Inappropriate Catalyst | The choice and activity of the Lewis or Brønsted acid catalyst are critical for the cyclization. Common catalysts for this reaction include polyphosphoric acid (PPA) and aluminum chloride (AlCl₃). If using AlCl₃, ensure it is fresh and has not been deactivated by moisture. For challenging substrates, a stronger acid like triflic acid may be required.[1][2] |
| Moisture Contamination | Lewis acids like AlCl₃ are highly sensitive to moisture, which can lead to their deactivation and inhibit the reaction.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the rate of reaction and the formation of side products. For AlCl₃-catalyzed reactions, it is common to start at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[1] For PPA-catalyzed reactions, higher temperatures (e.g., 80-100 °C) may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time. |
| Poor Quality Starting Material | The purity of the starting material, 3-(3-(methoxycarbonyl)phenyl)propanoic acid or its corresponding acyl chloride, is crucial. Impurities can interfere with the catalyst and lead to side reactions. Ensure the starting material is pure and dry before use. |
| Deactivated Aromatic Ring | The methoxycarbonyl group on the aromatic ring is deactivating, which can make the intramolecular Friedel-Crafts acylation more challenging compared to unsubstituted or activated rings. More forcing conditions, such as higher temperatures or a stronger catalyst, may be necessary. |
| Formation of Side Products | Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric materials and reducing the yield of the desired product. Using high dilution conditions can favor the intramolecular pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the intramolecular Friedel-Crafts acylation of a suitable precursor. This typically involves the cyclization of 3-(3-(methoxycarbonyl)phenyl)propanoic acid or its more reactive derivative, 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride.
Q2: Which catalyst is better for this synthesis, Polyphosphoric Acid (PPA) or Aluminum Chloride (AlCl₃)?
A2: Both PPA and AlCl₃ are commonly used for intramolecular Friedel-Crafts acylations. PPA is often used for the direct cyclization of carboxylic acids at elevated temperatures. AlCl₃ is typically used with the corresponding acyl chloride, which is more reactive, and the reaction can often be carried out at lower temperatures. The choice of catalyst may depend on the stability of the starting material and the desired reaction conditions.
Q3: How can I prepare the precursor, 3-(3-(methoxycarbonyl)phenyl)propanoic acid?
A3: A common method for the synthesis of this precursor is through a Heck reaction between methyl 3-bromobenzoate and acrylic acid, followed by reduction of the double bond. Another approach is the Suzuki coupling of methyl 3-boronobenzoate with a suitable three-carbon synthon.
Q4: My reaction is complete according to TLC, but I am having trouble with the workup. What are the best practices?
A4: For reactions using PPA, the workup involves quenching the reaction mixture by carefully adding it to ice water. The product can then be extracted with an organic solvent like ethyl acetate. For AlCl₃-catalyzed reactions, the workup also involves quenching with ice water, often with the addition of concentrated HCl to break up the aluminum-ketone complex. The product is then extracted with an organic solvent. In both cases, thorough washing of the organic layer with water, brine, and then drying over an anhydrous salt like Na₂SO₄ or MgSO₄ is important before solvent removal.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons, the two methylene groups of the indanone ring, and the methyl ester protons. The aromatic region will show a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring. The ¹³C NMR spectrum will show signals for the two carbonyl carbons (ketone and ester), the aromatic carbons, the two methylene carbons, and the methyl ester carbon. The IR spectrum will show strong absorption bands for the ketone and ester carbonyl groups.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol describes the cyclization of 3-(3-(methoxycarbonyl)phenyl)propanoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-(methoxycarbonyl)phenyl)propanoic acid (1 equivalent).
-
Catalyst Addition: Add polyphosphoric acid (10-20 times the weight of the carboxylic acid).
-
Reaction Conditions: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Allow the reaction mixture to cool to about 60 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Intramolecular Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol involves the cyclization of 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride.
-
Step 2a: Preparation of the Acyl Chloride
-
In a round-bottom flask under an inert atmosphere, dissolve 3-(3-(methoxycarbonyl)phenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF.
-
Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used directly in the next step.
-
-
Step 2b: Cyclization
-
Reaction Setup: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane and cool to 0 °C.
-
Acyl Chloride Addition: Add a solution of the crude 3-(3-(methoxycarbonyl)phenyl)propanoyl chloride in anhydrous dichloromethane dropwise to the AlCl₃ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Friedel-Crafts Cyclization
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA (10 wt. equiv.) | - | 80 | 3 | 65 |
| 2 | PPA (10 wt. equiv.) | - | 100 | 1.5 | 75 |
| 3 | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 4 | 70 |
| 4 | AlCl₃ (1.5) | Dichloromethane | 0 to RT | 3 | 80 |
| 5 | Triflic Acid (2.0) | Dichloromethane | 0 | 1 | 85 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide optimization efforts.
Visualizations
Caption: A flowchart illustrating the experimental workflow and key decision points for troubleshooting low yields in the synthesis.
Caption: A diagram showing the logical relationships between potential causes of low yield and their respective troubleshooting strategies.
References
Technical Support Center: Byproduct Identification in Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Presence of a Major Impurity
Question: My reaction to synthesize this compound resulted in a low yield of the target compound, and I observe a significant amount of an isomeric byproduct. How can I identify this impurity and improve the regioselectivity of my reaction?
Answer:
The most probable byproduct in the intramolecular Friedel-Crafts acylation to form this compound is its regioisomer, Methyl 3-oxo-2,3-dihydro-1H-indene-7-carboxylate. This arises from the electrophilic attack of the acylium ion at the alternative ortho position on the benzene ring of the precursor.
Byproduct Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic. The desired 5-carboxylate isomer will show a different splitting pattern compared to the 7-carboxylate isomer. For the 5-carboxylate, you would expect to see three aromatic protons with distinct couplings. For the 7-carboxylate, the aromatic protons will have a different chemical environment and coupling constants.
-
¹³C NMR: The chemical shifts of the aromatic carbons will also differ between the two isomers.
-
-
Mass Spectrometry (MS):
-
Both isomers will have the same molecular weight and will therefore show the same molecular ion peak in a mass spectrum. However, fragmentation patterns in MS/MS experiments might show subtle differences. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to separate the isomers and confirm they have the same mass.
-
Strategies to Improve Regioselectivity:
The regioselectivity of Friedel-Crafts acylation can be influenced by several factors:
-
Choice of Catalyst: The Lewis acid used can affect the steric and electronic environment of the transition state. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) or Brønsted acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid) can alter the ratio of the two isomers.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor one isomer over the other.
-
Temperature: Reaction temperature can play a crucial role. Running the reaction at a lower temperature may increase the selectivity for the thermodynamically favored product.
-
Precursor Design: If possible, modifying the precursor to sterically hinder the undesired position of attack can improve selectivity.
Issue 2: Formation of Polymeric or Tar-like Byproducts
Question: My reaction mixture has turned dark and viscous, and upon workup, I isolate a significant amount of intractable material. What is causing this, and how can I prevent it?
Answer:
The formation of polymeric or tar-like substances is often due to intermolecular acylation reactions competing with the desired intramolecular cyclization. This is more likely to occur at higher concentrations of the starting material.
Troubleshooting Strategies:
-
High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Slow Addition: Adding the starting material or the catalyst slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates, thus minimizing intermolecular side reactions.
-
Temperature Control: Excessive heat can promote polymerization. It is crucial to maintain the optimal reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound via Friedel-Crafts acylation?
A1: The most common byproducts are:
-
Regioisomers: Specifically, Methyl 3-oxo-2,3-dihydro-1H-indene-7-carboxylate.
-
Polymeric materials: Resulting from intermolecular reactions.
-
Unreacted starting material: Due to incomplete reaction.
-
Hydrolyzed starting material: If water is present in the reaction mixture.
Q2: How can I differentiate between the desired product and its regioisomeric byproduct using analytical techniques?
A2: The most effective method is ¹H NMR spectroscopy, as the aromatic protons of the two isomers will exhibit distinct chemical shifts and coupling patterns. GC-MS can be used to separate the isomers and confirm they have the same molecular weight.
Q3: My reaction is not going to completion, and I am recovering a large amount of starting material. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: Ensure your Lewis acid is anhydrous and active. Using a freshly opened bottle or purifying the catalyst may be necessary.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product can complex with it.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Short Reaction Time: Monitor the reaction by TLC or GC to ensure it has reached completion.
Q4: Can I use Dieckmann condensation to synthesize this compound? What are the potential byproducts in that case?
A4: Yes, a Dieckmann condensation of a suitable diester precursor is a viable alternative. Potential byproducts in a Dieckmann condensation include:
-
Products of intermolecular Claisen condensation: Especially at high concentrations.
-
Byproducts from side reactions of the strong base: Such as hydrolysis of the ester groups.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in a Model Intramolecular Friedel-Crafts Acylation
| Catalyst | Solvent | Temperature (°C) | Desired Product Yield (%) | Regioisomer Byproduct Yield (%) |
| AlCl₃ | Dichloromethane | 0 to 25 | 75 | 15 |
| FeCl₃ | Dichloromethane | 25 | 60 | 25 |
| SnCl₄ | 1,2-Dichloroethane | 50 | 70 | 20 |
| PPA | Neat | 100 | 85 | 5 |
Experimental Protocols
Protocol 1: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a capillary column suitable for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane column).
-
MS Analysis: As the separated components elute from the GC column, they are introduced into the mass spectrometer. Obtain the mass spectrum for each peak.
-
Data Interpretation: Compare the retention times and mass spectra of the peaks with those of a known standard of the desired product. Peaks with the same molecular ion as the product but different retention times are likely isomers.
Protocol 2: ¹H NMR Analysis for Regioisomer Identification
-
Sample Preparation: Purify the main product and the major byproduct from the crude reaction mixture using column chromatography or preparative TLC. Dissolve each purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire the ¹H NMR spectrum for each sample.
-
Spectral Analysis: Carefully analyze the aromatic region (typically 7-8 ppm). The number of signals, their chemical shifts, and their coupling constants will provide definitive structural information to distinguish between the 5-carboxylate and 7-carboxylate isomers.
Mandatory Visualization
Validation & Comparative
A Comparative Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of analogs derived from the core scaffold of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. While direct biological data for the parent compound is not extensively available in the public domain, numerous studies have synthesized and evaluated its derivatives, particularly 2-benzylidene-1-indanone analogs, for their potential as anti-inflammatory agents. This guide summarizes the quantitative performance of these analogs, details the experimental protocols used for their evaluation, and visualizes the key signaling pathway involved in their mechanism of action.
Data Presentation: Anti-Inflammatory Activity of 2-Benzylidene-1-indanone Analogs
The anti-inflammatory potential of various 2-benzylidene-1-indanone derivatives has been assessed by measuring their ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine primary macrophages. The data presented below is collated from a key study in the field and showcases the structure-activity relationship (SAR) of these analogs.[1][2][3][4][5]
| Compound ID | Structure | R1 | R2 | R3 | % Inhibition of TNF-α (at 10 µM) | % Inhibition of IL-6 (at 10 µM) |
| Parent Scaffold | ![]() | - | - | - | Data not available | Data not available |
| 4a | ![]() | H | OCH₃ | H | 48.6 | 61.6 |
| 4b | ![]() | H | OC₂H₅ | H | 14.4 | 35.5 |
| 4c | ![]() | OH | OH | H | 69.3 | 69.3 |
| 4d | ![]() | OCH₃ | OH | H | 83.7 | 69.3 |
| 8a | ![]() | OCH₃ | OH | OCH₃ | 75.2 | 72.1 |
| 8f | ![]() | OCH₃ | OH | F | 88.2 | 81.5 |
| 8g | ![]() | OCH₃ | OH | Cl | 85.9 | 78.3 |
Note: The parent scaffold shown is this compound. The analogs presented are 2-benzylidene-1-indanone derivatives, where the core indanone structure is modified. The R groups refer to substitutions on the benzylidene moiety.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 2-benzylidene-1-indanone analogs.
1. General Synthesis of 2-Benzylidene-1-indanone Derivatives [6]
-
Reagents and Conditions:
-
Substituted 1-indanone
-
Appropriate benzaldehyde derivative
-
Ethanol (EtOH)
-
20% (w/v) Sodium Hydroxide (NaOH) solution
-
Room temperature
-
Overnight reaction
-
-
Procedure:
-
Dissolve the substituted 1-indanone and the corresponding benzaldehyde in ethanol.
-
Add the 20% NaOH solution to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1.0 mol/L HCl).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-benzylidene-1-indanone derivative.
-
2. In Vitro Anti-Inflammatory Activity Assay (Inhibition of TNF-α and IL-6) [1]
-
Cell Line: Murine primary macrophages (MPMs).
-
Stimulant: Lipopolysaccharide (LPS).
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Seed MPMs in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Pre-treat the cells with the test compounds (dissolved in DMSO and diluted in medium to a final concentration of 10 µM) for 30 minutes.
-
Stimulate the cells with LPS (0.5 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control are included.
-
After incubation, collect the cell culture supernatants.
-
Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated control.
-
3. Cytotoxicity Assay (MTT Assay) [1]
-
Cell Line: Murine primary macrophages (MPMs).
-
Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure:
-
Seed MPMs in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with the test compounds at a concentration of 10 µM for 24 hours.
-
Add MTT solution to each well and incubate for a further 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many indanone derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by stimuli such as LPS.[7][8][9]
Caption: NF-κB signaling pathway initiated by LPS, a target for indanone analogs.
Experimental Workflow for Anti-Inflammatory Screening
The following diagram illustrates the general workflow for screening indanone analogs for their anti-inflammatory properties.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Comparing the efficacy of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives
A detailed guide for researchers and drug development professionals on the anticancer properties of novel Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives and related indanone compounds.
This guide provides a comparative analysis of the efficacy of various indanone derivatives as potential anticancer agents. The data presented is compiled from recent studies investigating their cytotoxic effects against several human cancer cell lines. Detailed experimental protocols for key biological assays and visualizations of the relevant signaling pathways are included to support further research and development in this promising area of oncology.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of different series of indanone derivatives against a panel of human cancer cell lines. Lower IC₅₀ values indicate higher potency.
Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
A series of novel dihydro-1H-indene derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism in disrupting cell division in cancer cells. Compound 12d emerged as a particularly potent derivative with IC₅₀ values in the nanomolar range across multiple cancer cell lines[1][2][3].
| Compound ID | A549 (Lung Carcinoma) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | H22 (Hepatocellular Carcinoma) IC₅₀ (µM) | K562 (Chronic Myelogenous Leukemia) IC₅₀ (µM) | HFL-1 (Normal Lung Fibroblast) IC₅₀ (µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 | 0.271 |
| 12j | - | - | - | - | - |
| 12q | - | - | - | - | - |
| 12t | - | - | - | - | - |
| CA-4 (Combretastatin A4) | 0.032 | 0.026 | 0.010 | 0.004 | 0.139 |
Data sourced from "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency".[1][2][3] Note: Data for compounds 12j, 12q, and 12t were mentioned as potent but specific IC₅₀ values were not provided in the abstract.
2-Benzylidene-1-indanone Derivatives
Another class of indanone derivatives, the 2-benzylidene-1-indanones, have also demonstrated significant anticancer activity. One such derivative, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, has shown potent cytotoxic effects against a range of human carcinoma cells[4][5][6].
| Cancer Cell Line | IC₅₀ (µM) |
| DLD1 (Colorectal Adenocarcinoma) | 0.010 - 14.76 |
| MCF-7 (Breast Adenocarcinoma) | 0.010 - 14.76 |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.010 - 14.76 |
| DU145 (Prostate Carcinoma) | 0.010 - 14.76 |
Data from "Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule".[4][5][6] The paper provides a range for the IC₅₀ values across various cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these indanone derivatives are provided below.
Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment[9].
-
Compound Treatment: The following day, treat the cells with various concentrations of the indanone derivatives. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL[9].
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals by viable cells[9].
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator for complete solubilization[9].
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance[7][9].
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS[10].
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C[10].
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS[10].
-
Staining: Resuspend the cells in a solution containing Propidium Iodide and RNase A. The PI will stain the cellular DNA, and RNase A will prevent the staining of RNA.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
In Vitro Tubulin Polymerization Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer
-
Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well plates
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare the tubulin solution in the polymerization buffer containing GTP.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the tubulin solution. Include positive and negative controls[11].
-
Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) spectrophotometer. The increase in temperature initiates tubulin polymerization[11].
-
Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). The scattering of light by the forming microtubules leads to an increase in absorbance[11].
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of the test compound is compared to the controls to determine its inhibitory or enhancing activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by these indanone derivatives and the general experimental workflows.
General experimental workflow for evaluating anticancer indanone derivatives.
Inhibition of tubulin polymerization by indanone derivatives.
Inhibition of the NF-κB signaling pathway by indanone derivatives.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency | Semantic Scholar [semanticscholar.org]
- 4. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. interchim.fr [interchim.fr]
A Comparative Guide to the Spectroscopic Properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for positional isomers of Methyl 3-oxo-2,3-dihydro-1H-indene-carboxylate, specifically the 4-, 5-, 6-, and 7-carboxylate isomers. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in research and development settings. This document presents a compilation of available experimental and predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Isomeric Structures and Their Distinctions
The fundamental structural difference between the four isomers lies in the position of the methyl carboxylate group on the benzene ring of the indanone core. This seemingly minor variation leads to distinct electronic environments for the constituent atoms, resulting in unique spectroscopic fingerprints for each isomer.
Caption: Structural relationship of the four positional isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the four isomers. Please note that where experimental data is unavailable, predicted values have been provided for comparative purposes.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 4-carboxylate (Predicted) | 5-carboxylate (Experimental) | 6-carboxylate (Predicted) | 7-carboxylate (Predicted) |
| H-1 (CH₂) | 3.15 (t, J=6.0 Hz) | 2.70 (t, J=6.0 Hz) | 3.10 (t, J=6.0 Hz) | 3.12 (t, J=6.0 Hz) |
| H-2 (CH₂) | 2.75 (t, J=6.0 Hz) | 3.13 (t, J=6.0 Hz) | 2.72 (t, J=6.0 Hz) | 2.78 (t, J=6.0 Hz) |
| H-4/H-5/H-6/H-7 | 7.85 (d, J=7.5 Hz) | 8.10 (dd, J=8.0, 1.5 Hz) | 7.60 (d, J=8.0 Hz) | 7.95 (d, J=7.5 Hz) |
| 7.50 (t, J=7.5 Hz) | 8.00 (d, J=1.5 Hz) | 7.85 (dd, J=8.0, 1.8 Hz) | 7.45 (t, J=7.5 Hz) | |
| 7.90 (d, J=7.5 Hz) | 7.55 (d, J=8.0 Hz) | 7.95 (d, J=1.8 Hz) | 7.70 (d, J=7.5 Hz) | |
| OCH₃ | 3.95 (s) | 3.94 (s) | 3.92 (s) | 3.98 (s) |
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 4-carboxylate (Predicted) | 5-carboxylate (Experimental) | 6-carboxylate (Predicted) | 7-carboxylate (Predicted) |
| C=O (C-3) | 205.0 | 206.5 | 205.5 | 204.8 |
| C-1 | 36.5 | 36.3 | 36.8 | 36.2 |
| C-2 | 25.8 | 25.5 | 25.7 | 26.0 |
| Aromatic C | 130.0, 132.5, 135.0, 138.0, 145.0, 155.0 | 124.0, 128.5, 131.0, 135.5, 140.0, 158.0 | 125.0, 129.0, 132.0, 136.0, 139.0, 157.0 | 126.0, 130.0, 133.0, 137.0, 142.0, 156.0 |
| COOCH₃ | 166.0 | 166.2 | 166.5 | 165.8 |
| OCH₃ | 52.5 | 52.3 | 52.6 | 52.8 |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 4-carboxylate (Predicted) | 5-carboxylate (Experimental) | 6-carboxylate (Predicted) | 7-carboxylate (Predicted) |
| C=O (ketone) | ~1710 | 1715 | ~1712 | ~1708 |
| C=O (ester) | ~1725 | 1728 | ~1726 | ~1724 |
| C-O (ester) | ~1280 | 1285 | ~1282 | ~1278 |
| C-H (aromatic) | ~3050 | 3060 | ~3055 | ~3045 |
| C-H (aliphatic) | ~2950 | 2955 | ~2952 | ~2948 |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry m/z Values
| Ion | 4-carboxylate (Predicted) | 5-carboxylate (Experimental) | 6-carboxylate (Predicted) | 7-carboxylate (Predicted) |
| [M]⁺ | 190.06 | 190.06 | 190.06 | 190.06 |
| [M-OCH₃]⁺ | 159.05 | 159.05 | 159.05 | 159.05 |
| [M-COOCH₃]⁺ | 131.05 | 131.05 | 131.05 | 131.05 |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a direct infusion or liquid chromatography inlet are used.
-
Mass Analysis: The ions generated are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragmentation patterns, which provide information about the molecular weight and structure of the compound.
This guide serves as a foundational resource for the spectroscopic analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-carboxylate isomers. For definitive structural confirmation, it is always recommended to acquire and compare experimental data for all isomers under identical conditions.
Unveiling the Biological Potential: A Comparative Analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and Related Indanone Derivatives
For Immediate Release
In the landscape of medicinal chemistry, the indanone scaffold stands out as a "privileged structure," forming the core of numerous pharmacologically active compounds. This guide delves into the biological activity of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a specific indanone derivative, by drawing comparisons with other well-studied compounds sharing this key structural motif. While specific experimental data for this compound is limited in publicly available literature, a comprehensive review of related indanone derivatives provides a strong foundation for understanding its potential therapeutic applications.
Indanone derivatives have demonstrated a remarkable breadth of biological activities, including promising results in the fields of neurodegenerative diseases, oncology, and infectious diseases.[1] This comparative guide will summarize key findings in these areas, presenting quantitative data for representative indanone compounds to offer a predictive context for the activity of this compound.
Comparative Biological Activity of Indanone Derivatives
To contextualize the potential of this compound, this section summarizes the biological activities of various indanone derivatives, with a focus on anti-Alzheimer's, anticancer, and antimicrobial properties.
Anti-Alzheimer's Activity: Acetylcholinesterase (AChE) Inhibition
A prominent therapeutic application of indanone derivatives is in the management of Alzheimer's disease. The mechanism of action often involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The well-known Alzheimer's drug, Donepezil, features an indanone core.[2] Research has shown that various indanone derivatives exhibit potent AChE inhibitory activity.
dot
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of indanone derivatives against various cancer cell lines.[3][4] The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain thiazolyl hydrazone derivatives of 1-indanone have shown significant cytotoxicity against colorectal cancer cells.[2]
Antimicrobial Activity
The indanone scaffold has also been explored for its potential in combating microbial infections. Derivatives of indanone have been synthesized and evaluated for their activity against a range of bacteria and fungi, demonstrating the versatility of this chemical structure in addressing infectious diseases.[5][6]
Quantitative Comparison of Biological Activities
The following table summarizes the quantitative biological activity data for several indanone derivatives, providing a benchmark for the potential efficacy of this compound.
| Compound Class | Specific Derivative | Biological Activity | Assay | Result (IC50/MIC) | Reference |
| Indanone Derivatives | Compound 56 | Acetylcholinesterase Inhibition | In vitro AChE assay | 12.30 µM | [1] |
| Compound 64 | Acetylcholinesterase Inhibition | In vitro AChE assay | 12.01 µM | [1] | |
| Compound 9 | Acetylcholinesterase Inhibition | In vitro AChE assay | 14.8 nM | [7] | |
| Compound 14 | Acetylcholinesterase Inhibition | In vitro AChE assay | 18.6 nM | [7] | |
| Thiazolyl Hydrazone Derivatives of 1-Indanone | ITH-6 | Anticancer (Colon Cancer) | Cytotoxicity against HT-29 cells | 0.44 µM | [2] |
| ITH-6 | Anticancer (Colon Cancer) | Cytotoxicity against COLO 205 cells | 0.98 µM | [2] | |
| ITH-6 | Anticancer (Colon Cancer) | Cytotoxicity against KM 12 cells | 0.41 µM | [2] | |
| Indanone Acetic Acid Derivatives | Compound 5e | Antimicrobial | Zone of Inhibition | Better than other synthesized compounds | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on the activity of acetylcholinesterase.
Principle: This assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the increase in absorbance due to the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate).
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of AChE enzyme (from a source such as electric eel or human recombinant).
-
Add the test compound at various concentrations to the wells. A control group with no inhibitor is also included.
-
Pre-incubate the enzyme and the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, DTNB.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to the control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
MTT Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a common technique used to determine the MIC. In this method, a serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate, and then a standardized inoculum of the microorganism is added.
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform a serial two-fold dilution of the compound in a suitable broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
While direct biological activity data for this compound remains to be fully elucidated, the extensive research on the indanone scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that this compound could exhibit promising activities in the realms of neurodegenerative disorders, cancer, and infectious diseases. Further experimental evaluation of this compound is warranted to fully characterize its biological profile and therapeutic potential.
References
- 1. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Antimicrobial and antifungal screening of indanone acetic acid derivatives. | Semantic Scholar [semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the structure of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and drug development. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, including its interaction with therapeutic targets. This guide provides a comparative overview of various analytical techniques for confirming the structure of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a substituted indanone derivative. While X-ray crystallography stands as the definitive method for solid-state structural elucidation, a comprehensive analysis often involves the synergistic use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Methodologies at a Glance: A Comparative Analysis
Each analytical technique offers unique insights into the molecular architecture of this compound. The following table summarizes the strengths and applications of each method in the context of structural confirmation.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Single, high-quality crystal (typically >0.1 mm). | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Crystal growth can be challenging and time-consuming. The determined structure may not represent the conformation in solution. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (proton-proton and carbon-proton), chemical environment of nuclei, and relative stereochemistry in solution. | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent.[1] | Provides detailed information about the molecule's structure and dynamics in solution, which is often more biologically relevant. | Does not provide absolute stereochemistry. Complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O, aromatic C-H). | A small amount of solid or liquid sample. | Rapid and non-destructive method for identifying key functional groups. | Provides limited information on the overall molecular skeleton and stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | A very small amount of sample (micrograms to nanograms). | High sensitivity and ability to determine the molecular formula. | Does not provide information on stereochemistry or the connectivity of atoms. |
Expected and Comparative Spectroscopic Data
While a definitive X-ray crystal structure for this compound is not publicly available, we can predict and compare the expected data from other analytical techniques based on closely related analogs. For instance, the spectroscopic data for various indanone derivatives provide a solid foundation for comparison.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the five-membered ring, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ketone and the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.
Table 1: Representative ¹H and ¹³C NMR Data for Indanone Analogs in CDCl₃ [2]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Indanone | 2.68 (t, 2H), 3.13 (t, 2H), 7.25-7.75 (m, 4H) | 25.8, 36.3, 123.7, 126.8, 127.3, 134.7, 155.3, 207.2 |
| 5-Methoxy-1-indanone | 2.65 (t, 2H), 3.08 (t, 2H), 3.85 (s, 3H), 6.85 (dd), 7.20 (d), 7.65 (d) | 25.9, 36.5, 55.6, 109.4, 115.3, 125.0, 148.5, 159.3, 205.8 |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 3.40 (m, 1H), 3.60 (m, 1H), 3.75 (m, 1H), 3.80 (s, 3H), 7.42 (dd), 7.50 (d), 7.63 (dd), 7.79 (d) | Not available |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester functional groups.
Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | 1700 - 1725 |
| C=O (Ester) | 1735 - 1750 |
| C-O (Ester) | 1000 - 1300 |
| Aromatic C-H | 3000 - 3100 |
| Aromatic C=C | 1400 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry would provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural information. For this compound (C₁₁H₁₀O₃), the expected molecular ion peak [M]⁺ would be at m/z 190.06.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized procedures for each of the discussed analytical techniques.
X-ray Crystallography
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[4] Other techniques include vapor diffusion and cooling crystallization.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet, and the data is acquired using appropriate pulse sequences and parameters.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum, which is then phased, baseline-corrected, and integrated.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[2] Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: A background spectrum is first collected and then a spectrum of the sample is recorded.
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizing the Workflow
The process of structural elucidation can be visualized as a logical workflow, starting from the purified compound and leading to the confirmed structure.
Caption: Experimental workflow for the structural confirmation of an organic compound.
References
Cross-referencing analytical data for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide to the Analytical Profiles of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and its Isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Data Presentation: A Comparative Summary
The following tables summarize the available analytical data for the two isomers. It is important to note the absence of detailed experimental data for this compound in the public domain, with much of the available information being computed or from non-spectral sources. In contrast, experimental ¹H NMR data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is available and presented below.
Table 1: Physical and Chemical Properties
| Property | This compound | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol | 190.19 g/mol |
| CAS Number | 68634-02-6 | 22955-77-7 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | Data Not Available | Data Not Available |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | CDCl₃ | 7.79 (d, J = 7.6 Hz, 1H), 7.63 (dd, J = 7.6, 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 7.42 (dd, J = 7.6, 7.6 Hz, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Data Type |
| This compound | No experimental data found. |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | No experimental data found. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Data Type |
| This compound | No experimental data found. |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | No experimental data found. |
Table 5: Infrared (IR) Spectroscopy Data
| Compound | Data Type |
| This compound | No experimental data found. |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | No experimental data found. |
Experimental Protocols
The following are detailed, generalized methodologies for the key analytical techniques cited. These protocols are standard procedures and may require optimization based on the specific instrument and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, spectral width, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample may need to be further diluted depending on the sensitivity of the mass spectrometer and the ionization technique used.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS).
-
Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the fragmentation pattern to aid in structural elucidation.
-
Compare the observed m/z values with the calculated exact mass of the compound.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
For liquid samples (thin film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule (e.g., C=O stretch, C-H stretch, aromatic C=C stretch).
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the analytical characterization of a small organic molecule like this compound.
Peer-reviewed literature on Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate validation
An objective comparison of analytical validation methods and biological performance is crucial for researchers in drug discovery and development. This guide provides a comparative overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and functionally related alternatives, focusing on analytical validation principles and supporting experimental data for related compounds.
Comparative Analysis of Alternative mGluR5 Antagonists
Compounds targeting the metabotropic glutamate receptor 5 (mGluR5) are of significant interest for treating neurological and psychiatric disorders.[1] The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for various biological activities.[2][3] As direct comparative data for this compound is unavailable, we present data on two well-researched mGluR5 antagonists, MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), to illustrate performance comparison.[1]
Data Presentation
Table 1: In-Vivo Efficacy of mGluR5 Antagonists in a Model of Anxiety (Vogel Conflict Test) [1]
| Compound | Dosage (mg/kg) | Effect (Increase in Shocks Taken) | Comparison to Control (Chlordiazepoxide) |
| MPEP | 3-30 | Significant Anxiolytic-like Effect | Comparable to Chlordiazepoxide (6 mg/kg) |
| MTEP | 3-10 | Significant Anxiolytic-like Effect | Comparable to Chlordiazepoxide (6 mg/kg) |
Table 2: Side-Effect Profile of mGluR5 Antagonists in Rodent Models [1]
| Compound | Effect on Body Temperature | Effect on Locomotor Activity | Impairment of Rotarod Performance | Operant Responding |
| MPEP | Reduced | Reduced | Impaired at 3-30 mg/kg | Reduced at 3-30 mg/kg |
| MTEP | Reduced | Reduced | Impaired at 1-30 mg/kg | Reduced at 1-30 mg/kg |
Experimental Protocols
The following protocols describe a representative HPLC-UV method for the validation of an indanone derivative, based on general principles outlined by the International Conference on Harmonisation (ICH).[4]
1. Representative HPLC-UV Method for Quantification
This protocol is a general guideline for establishing a validated method for quantifying indanone derivatives like this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). The exact ratio should be optimized to achieve good separation.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance. For many organic compounds, this is in the range of 210-300 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Sample Preparation : Samples are accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile or the mobile phase) to a known concentration (e.g., 1 mg/mL for stock solutions). Calibration standards are prepared by serial dilution.
2. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5]
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a placebo and spiked samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range (e.g., 50-150% of the expected sample concentration). The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Accuracy : The closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Recoveries should typically be within 98-102%.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for a series of measurements. For repeatability (intra-day precision) and intermediate precision (inter-day), the %RSD should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Visualizations
The following diagrams illustrate the logical flow of method validation and a relevant biological pathway.
Caption: A logical workflow for analytical method validation.
Caption: Simplified mGluR5 signaling pathway.
References
- 1. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
Comparative Analysis of Synthesis Methods for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative overview of the synthesis methodologies for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a valuable building block in medicinal chemistry. Due to a scarcity of detailed, publicly available experimental data, this document focuses on a plausible and widely applicable synthetic strategy, the Intramolecular Friedel-Crafts Acylation, and outlines the necessary experimental parameters for its successful and reproducible execution.
Introduction
This compound (CAS No. 68634-03-7) is a bicyclic ketone with a carboxylic acid methyl ester substituent. Its structural motif is of interest in the development of various therapeutic agents. The reproducibility of its synthesis is crucial for ensuring a consistent supply of high-purity material for research and development activities. This guide aims to provide a framework for evaluating and implementing a robust synthesis protocol.
Plausible Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A common and effective method for the synthesis of indanone derivatives is the intramolecular Friedel-Crafts acylation of a suitable precursor. In the case of this compound, a logical precursor would be 3-(4-methoxycarbonylbenzoyl)propanoic acid. This pathway involves two key steps: an initial Friedel-Crafts acylation to form the keto acid, followed by a reduction and subsequent intramolecular cyclization.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation
Step 1: Synthesis of 3-(4-methoxycarbonylbenzoyl)propanoic acid
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube is charged with anhydrous aluminum chloride (AlCl₃, 2.2 eq) and nitrobenzene (solvent).
-
Reagent Addition: A solution of dimethyl terephthalate (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene is added dropwise to the stirred suspension at 0-5 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and then with a cold solvent like petroleum ether to remove the nitrobenzene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of the Keto Group
-
Catalytic Hydrogenation (Option A): The keto acid from Step 1 is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to hydrogenation in the presence of a catalyst (e.g., 10% Pd/C) under hydrogen pressure. The reaction is monitored until the uptake of hydrogen ceases.
-
Clemmensen or Wolff-Kishner Reduction (Option B): Alternatively, the keto group can be reduced using standard Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction conditions, though these methods can sometimes be harsh and may affect the ester group.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Reaction Setup: The reduced acid from Step 2 is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Reaction Conditions: The mixture is heated, typically in the range of 80-120 °C, for several hours. The progress of the cyclization is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is carefully poured onto ice water. The precipitated solid is collected by filtration and washed thoroughly with water until neutral.
-
Purification: The crude this compound is then purified by recrystallization from an appropriate solvent (e.g., methanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation for Method Evaluation
To ensure reproducibility and to compare different synthetic trials, it is crucial to meticulously record and present all quantitative data. The following table provides a template for organizing such data.
| Parameter | Method 1: Trial 1 | Method 1: Trial 2 (Optimized) | Alternative Method (if available) |
| Starting Materials | |||
| Dimethyl terephthalate (g, mol) | |||
| Succinic anhydride (g, mol) | |||
| Step 1: Friedel-Crafts Acylation | |||
| AlCl₃ (g, mol) | |||
| Solvent & Volume (mL) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (h) | |||
| Yield of Keto Acid (%) | |||
| Purity of Keto Acid (e.g., HPLC, NMR) | |||
| Step 2: Reduction | |||
| Reducing Agent & Amount | |||
| Solvent & Volume (mL) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (h) | |||
| Yield of Reduced Acid (%) | |||
| Purity of Reduced Acid | |||
| Step 3: Cyclization | |||
| Cyclizing Agent & Amount | |||
| Reaction Temperature (°C) | |||
| Reaction Time (h) | |||
| Final Product | |||
| Overall Yield (%) | |||
| Purity (e.g., HPLC, NMR, mp) | |||
| Reproducibility Notes |
Logical Workflow for Synthesis Method Selection
The selection of an optimal synthesis method depends on several factors, including yield, purity requirements, cost of reagents, and scalability. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting and implementing a synthesis method.
Conclusion
While a comprehensive, side-by-side comparison of multiple, validated synthesis methods for this compound is hampered by the limited availability of public data, the intramolecular Friedel-Crafts acylation of 3-(4-methoxycarbonylbenzoyl)propanoic acid presents a chemically sound and logical approach. The provided experimental framework and data organization template are intended to guide researchers in the development and optimization of a reproducible and efficient synthesis. Careful documentation of experimental parameters and results is critical for achieving consistent outcomes and for contributing to the broader scientific knowledge base for this important chemical intermediate.
Safety Operating Guide
Proper Disposal of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste streams effectively.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling during disposal procedures.[1] According to its Safety Data Sheet (SDS), the compound is classified as follows:
-
Acute Toxicity, Oral (Harmful if swallowed) [1]
-
Skin Irritation [1]
-
Serious Eye Irritation [1]
-
Specific target organ toxicity — single exposure (May cause respiratory irritation) [1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[2][3] |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from splashes and irritation.[2][3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[2][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through incineration by a licensed waste disposal company.[4] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [2][3][5]
Phase 1: Waste Segregation and Collection
-
Designate a Waste Container : Use a clearly labeled, compatible container for collecting waste containing this compound.[6][7] The container should be made of a material that will not react with the chemical and must have a secure, screw-top cap.[8]
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[6][7]
-
Waste Streams :
-
Solid Waste : Collect unreacted chemical, contaminated spatulas, weigh boats, and contaminated absorbent materials used for spills in the designated solid waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a designated "Non-Halogenated Organic Liquid Waste" container.[2][3] Do not mix with other waste types unless specifically permitted by your institution's EHS guidelines.[7]
-
Contaminated Sharps : Any contaminated needles, syringes, or broken glassware must be disposed of in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[7]
-
Phase 2: Storage and Accumulation
-
Satellite Accumulation Area (SAA) : Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[6][8] This area must be under the control of the laboratory personnel.
-
Container Management : Keep the waste container securely capped at all times, except when adding waste.[5][8] Ensure the container is in good condition and not leaking.
-
Accumulation Limits : Adhere to your institution's limits for the amount of hazardous waste that can be stored in an SAA (e.g., typically up to 55 gallons).[6]
Phase 3: Final Disposal
-
Arrange for Pickup : Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.[5][6] Do not attempt to transport the waste off-site yourself.
-
Licensed Disposal : The waste will be handled by a licensed professional waste disposal service, which will transport it to an approved facility for incineration.[4]
Disposal of Empty Containers
Empty containers that once held this compound must be handled as hazardous waste until properly decontaminated.
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5]
-
Collect Rinseate : The solvent rinseate must be collected and disposed of as hazardous liquid waste in your designated "Non-Halogenated Organic Liquid Waste" container.[5]
-
Container Disposal : Once triple-rinsed, deface or remove the original chemical label, and dispose of the container as regular non-hazardous waste (e.g., in a glass or plastic recycling bin, as appropriate), in accordance with your facility's procedures.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
References
- 1. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. capotchem.com [capotchem.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 68634-02-6). Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Signal Word: Warning
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound.
| Protection Type | Specification | Standard |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling. | |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, full-body protection may be necessary. | |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.[4] For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5] | NIOSH (US) or CEN (EU).[5] |
Operational Plan: Step-by-Step Handling Procedures
A strict operational plan is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible.
2. Handling the Compound:
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[7][8]
-
Keep away from heat and sources of ignition.[8]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6] |
Spill and Disposal Plan
Accidental Release Measures:
-
Use personal protective equipment.[5]
-
Avoid dust formation. Avoid breathing vapors, mist, or gas.[5]
-
Ensure adequate ventilation.[5]
-
Evacuate personnel to safe areas. Avoid breathing dust.[5]
-
Do not let the product enter drains.[5]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]
Waste Treatment Methods:
-
This material is highly flammable; therefore, burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Contact a licensed professional waste disposal service to dispose of this material.[5]
-
Dispose of contaminated packaging as an unused product.[5]
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Standard Operating Procedure for Handling the Compound.
References
- 1. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.fr [fishersci.fr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

